molecular formula C31H45NO10 B13718856 Fmoc-PEG8-alcohol

Fmoc-PEG8-alcohol

Cat. No.: B13718856
M. Wt: 591.7 g/mol
InChI Key: ABHUALPWHWKKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG8-alcohol is a useful research compound. Its molecular formula is C31H45NO10 and its molecular weight is 591.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-PEG8-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-PEG8-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H45NO10

Molecular Weight

591.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34)

InChI Key

ABHUALPWHWKKRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fmoc-PEG8-alcohol in Modern Drug Development

Fmoc-PEG8-alcohol, chemically known as (9H-fluoren-9-yl)methyl (2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of peptide synthesis, bioconjugation, and targeted drug delivery.[1][2][3] Its structure comprises three key components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) protecting group : This base-labile group provides robust protection for the primary amine, making it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[4][5] Its removal under mild, non-acidic conditions allows for the orthogonal protection of other functionalities within a molecule.[5]

  • An octaethylene glycol (PEG8) spacer : This discrete PEG linker is hydrophilic, enhancing the aqueous solubility and improving the pharmacokinetic properties of conjugated molecules.[3][6] The defined length of the PEG chain ensures batch-to-batch consistency, a critical requirement in pharmaceutical development.

  • A terminal primary alcohol (-OH) : This functional group serves as a versatile handle for further chemical modification, allowing for its derivatization or replacement with other reactive moieties.[4][7]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-PEG8-alcohol, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Synthesis of Fmoc-PEG8-alcohol

Principle and Rationale

The synthesis of Fmoc-PEG8-alcohol is achieved through the chemoselective N-acylation of a primary amine in the presence of a primary alcohol. The foundational starting material is 2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (H₂N-PEG8-OH). The core of the synthesis is the reaction of this amino-alcohol with an activated N-hydroxysuccinimide ester of Fmoc, namely N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Causality of Experimental Choices:

  • Starting Material : H₂N-PEG8-OH is chosen as it already contains the desired PEG8 chain and the two terminal functional groups, amine and alcohol.

  • Fmoc Reagent : Fmoc-OSu is preferred over the more reactive Fmoc-Cl (9-Fluorenylmethyl chloroformate). While Fmoc-Cl is effective, it can be overly reactive and generates HCl as a byproduct, which must be scavenged.[8] Fmoc-OSu offers a more controlled reaction with a stable, easily removable N-hydroxysuccinimide (NHS) byproduct, leading to cleaner reaction profiles and simplifying purification.[8][9]

  • Reaction Conditions : The reaction is performed under Schotten-Baumann conditions, using a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[8][10] The base serves two purposes: it deprotonates the ammonium salt of the starting material (if it is a salt) and neutralizes any acidic byproducts. The nucleophilic primary amine selectively attacks the activated carbonyl of Fmoc-OSu, while the less nucleophilic primary alcohol remains unreactive under these conditions, ensuring chemoselectivity. Dichloromethane (DCM) or a similar aprotic solvent is used to solubilize the reactants.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up A H₂N-PEG8-OH (Amino-PEG8-Alcohol) E Combine Reactants in DCM A->E B Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) B->E C Triethylamine (TEA) or NaHCO₃ (Base) C->E D Dichloromethane (DCM) (Solvent) D->E F Stir at Room Temperature (Overnight) E->F Initiates Reaction G Dilute with DCM F->G Reaction Complete H Wash with 1M HCl (aq) (Removes excess base & amine) G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter & Concentrate J->K L Crude Fmoc-PEG8-alcohol (Oily Residue) K->L

Caption: Synthesis workflow for Fmoc-PEG8-alcohol.

Detailed Experimental Protocol: Synthesis
  • Dissolution : In a round-bottom flask, dissolve H₂N-PEG8-OH (1.0 equivalent) in dichloromethane (DCM).

  • Base Addition : Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 5 minutes.

  • Fmoc-OSu Addition : To the stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 10 minutes.[11]

  • Reaction : Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up :

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x) to remove unreacted TEA and any remaining starting amine.[11]

    • Wash with saturated aqueous sodium bicarbonate (1x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.[10][11]

Section 2: Purification of Fmoc-PEG8-alcohol

Challenges and Strategy

The purification of PEGylated compounds often presents challenges. Their "oily" nature and high polarity can lead to streaking and poor separation on standard silica gel columns.[12] A successful purification strategy relies on selecting an appropriate solvent system that balances the polarity needed to move the compound without causing it to elute too quickly with the solvent front.[12] Flash column chromatography on silica gel is the most common and effective method for purifying Fmoc-PEG8-alcohol on a laboratory scale.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Final Product Crude Crude Fmoc-PEG8-alcohol Adsorb Adsorb Crude Product onto Silica Gel Crude->Adsorb Load Load Adsorbed Sample Adsorb->Load Pack Pack Silica Gel Column with Hexane/DCM Elute Elute with Gradient (DCM -> DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Monitor Purity Pool Pool Pure Fractions TLC->Pool Concentrate Concentrate Under Reduced Pressure Pool->Concentrate Product Pure Fmoc-PEG8-alcohol (Viscous Oil / Solid) Concentrate->Product

Caption: Purification and analysis workflow.

Detailed Protocol: Flash Column Chromatography
  • Slurry Preparation : Dissolve the crude Fmoc-PEG8-alcohol in a minimal amount of DCM and add a small amount of silica gel. Concentrate this slurry to a dry, free-flowing powder.

  • Column Packing : Pack a glass column with silica gel using a non-polar solvent like hexane or a low-polarity mixture (e.g., 9:1 Hexane:DCM).

  • Loading : Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution : Elute the column with a gradient solvent system. A gradient of methanol (MeOH) in DCM or chloroform (CHCl₃) is highly effective for PEG-containing compounds.[12]

    • Start with 100% DCM.

    • Gradually increase the polarity by adding MeOH in increments (e.g., 1% MeOH in DCM, then 2%, 3%, etc., up to 10%). A slow, shallow gradient often provides the best separation.[12]

  • Fraction Collection : Collect fractions and analyze them by TLC, staining with potassium permanganate or another suitable stain to visualize the PEG-containing product.

  • Isolation : Combine the fractions containing the pure product and concentrate under reduced pressure to yield Fmoc-PEG8-alcohol, which is typically a colorless to white waxy solid or viscous oil.[1]

Comparison of Purification Techniques
TechniquePrincipleApplication for Fmoc-PEG8-alcoholAdvantagesDisadvantages
Normal Phase Chromatography Separation based on polarity.Primary Method. Ideal for separating the moderately polar product from non-polar impurities and highly polar byproducts.Cost-effective, scalable, widely available.Can suffer from peak tailing/streaking with PEG compounds if the eluent is not optimized.[12]
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-Purity Polishing. Excellent for final purification or for separating closely related impurities.[13]High resolution, excellent for analytical QC and small-scale purification.[14]More expensive, requires specialized equipment, lower loading capacity than flash chromatography.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Impurity Removal. Can be used to remove very small impurities (e.g., NHS) or large polymeric impurities.[10][13]Good for removing impurities of significantly different sizes.[10]Poor resolution for molecules of similar size, not ideal as a primary purification method for this synthesis.

Section 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-PEG8-alcohol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : This is the primary technique for structural confirmation. The spectrum should show characteristic signals for all three parts of the molecule.

    • Fmoc Group : A series of multiplets in the aromatic region, typically between δ 7.30-7.80 ppm . The methylene and methine protons adjacent to the carbamate will also be visible around δ 4.2-4.5 ppm .

    • PEG Chain : A large, characteristic singlet or narrow multiplet for the repeating -OCH₂CH₂O- units, typically around δ 3.6 ppm .

    • Terminal Alcohol : The protons adjacent to the terminal hydroxyl group will be distinct from the main PEG signal.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. For Fmoc-PEG8-alcohol (C₃₁H₄₅NO₁₀), the expected monoisotopic mass is approximately 591.30 g/mol .[1] Electrospray Ionization (ESI-MS) is commonly used.

  • High-Performance Liquid Chromatography (HPLC) : An essential tool for assessing purity.[14] A reverse-phase method (e.g., using a C18 column with a water/acetonitrile gradient) can be developed to show a single major peak for the pure product, allowing for quantification of purity (e.g., >95%).

Conclusion

The successful synthesis of high-purity Fmoc-PEG8-alcohol is readily achievable through a well-controlled Fmoc-protection reaction followed by a carefully optimized chromatographic purification. The key to success lies in the judicious choice of reagents, such as Fmoc-OSu, to ensure a clean reaction, and the development of a shallow gradient elution method for flash chromatography to overcome the inherent challenges of purifying PEGylated molecules. Rigorous characterization by NMR, MS, and HPLC is a non-negotiable final step to validate the product's identity and purity, ensuring its suitability for demanding downstream applications in pharmaceutical and biomedical research.

References

  • Lokey Lab Protocols. (2017). Fmoc. Wikidot. Retrieved from [Link]

  • Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

  • Ly, K. I., & Olsen, C. A. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 14384–14393. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. Retrieved from [Link]

  • BioPharm International. (2009). Making Site-specific PEGylation Work. Retrieved from [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Retrieved from [Link]

  • Biopharma PEG. (n.d.). Fmoc-NH-PEG8-OH. Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc PEG. Retrieved from [Link]

Sources

The Discrete Precision of PEG8: A Technical Guide to Biocompatibility & Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is no longer a passive connector; it is a determinant of therapeutic index. This guide analyzes the specific role of Octaethylene Glycol (PEG8) . Unlike polydisperse polymers or short-chain hydrocarbons, discrete PEG8 occupies a critical "hydrodynamic sweet spot." It provides sufficient steric shielding to mask hydrophobic payloads (preventing aggregation) while remaining below the threshold that triggers accelerated blood clearance or steric hindrance of target binding.

Part 1: The Physics of Precision – Discrete vs. Polydisperse

Biocompatibility begins with structural certainty. Traditional PEGylation uses polydisperse mixtures (e.g., "PEG 3000"), resulting in a Gaussian distribution of chain lengths. This creates batch-to-batch variability in pharmacokinetics (PK).

PEG8 is a Discrete PEG (dPEG®):

  • Molecular Weight: Exactly 370.43 Da (for the glycol chain).

  • Polydispersity Index (PDI): 1.00.

  • Regulatory Impact: Eliminates the "unidentified impurities" characterization often required for polydisperse linkers in CMC filings.

Table 1: Physicochemical Comparison
FeaturePolydisperse PEG (e.g., PEG-2000)Discrete PEG8Biocompatibility Impact
Structure Mixture (

)
Single species (

)
PEG8 ensures reproducible receptor binding kinetics.
Hydration Variable hydration shellDefined hydration shellPEG8 allows precise modeling of solubility.
Metabolism Complex metabolite profilePredictable cleavageSimplified ADME profiling for PEG8 constructs.
Viscosity High (at high concentrations)LowPEG8 formulations are easier to inject/infuse.

Part 2: The "Goldilocks" Zone – Hydrophobicity Masking in ADCs

The most critical application of PEG8 is in Antibody-Drug Conjugates (ADCs) . Cytotoxic payloads (e.g., PBD dimers, MMAE) are highly hydrophobic. Without shielding, these payloads cause the antibody to aggregate or bind non-specifically to healthy tissues, driving toxicity.

Research by Lyon et al. and Burke et al.[1] demonstrated a clear length-dependent threshold for biocompatibility:

  • PEG < 6: Insufficient hydration shell. The hydrophobic payload remains exposed, leading to rapid plasma clearance and high hepatotoxicity.

  • PEG 8-12: The "Plateau of Stability." PEG8 provides a hydration radius sufficient to "mask" the payload, preventing non-specific uptake.

  • PEG > 24: Diminishing returns. Excessive bulk can block the antibody's CDR regions, reducing antigen binding affinity.

Visualization: The Hydrophobic Masking Mechanism

The following diagram illustrates how PEG8 coordinates water molecules to shield a hydrophobic payload, preventing aggregation.

PEG8_Shielding Antibody Monoclonal Antibody (Targeting) Linker PEG8 Linker (Discrete Spacer) Antibody->Linker Bioconjugation Payload Hydrophobic Payload (e.g., MMAE) Linker->Payload Covalent Bond WaterShell Hydration Shell (Coordinated H2O) Linker->WaterShell Recruits H2O Clearance Reticuloendothelial System (RES) Payload->Clearance Aggregates & Clears (If PEG < 8) WaterShell->Payload Masks Hydrophobicity WaterShell->Clearance Evades Uptake (PEG8 Optimal)

Caption: PEG8 recruits a specific hydration shell that masks the hydrophobic payload, preventing RES uptake and aggregation.

Part 3: Immunogenicity & Clearance

Biocompatibility is also defined by how the body reacts to the linker itself.

  • Renal Clearance: PEG8 (MW < 1 kDa) is well below the renal filtration threshold (~40-60 kDa). If the linker is cleaved, PEG8 is rapidly excreted via urine, preventing lysosomal storage diseases associated with non-biodegradable polymers.

  • The Anti-PEG Dilemma: Large PEG chains (PEG-20k) can trigger "Accelerated Blood Clearance" (ABC) via anti-PEG IgM antibodies. Discrete PEG8 is generally considered haptenic but not immunogenic ; it is too short to cross-link B-cell receptors effectively on its own, significantly reducing the risk of ABC compared to polydisperse macropolymers.

Part 4: Application in PROTACs (Ternary Complexes)

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the Protein of Interest (POI) can meet.[2]

  • Too Short: Steric clash prevents ubiquitination.[2]

  • Too Long: High entropic penalty; the two proteins "wander" and rarely interact.

  • PEG8 Role: PEG8 (~30-35 Å extended length) is a standard library baseline. It is often the optimal span for recruiting E3 ligases like Cereblon (CRBN) or VHL to various targets.

Table 2: PEG8 vs. Alkyl Linkers in PROTACs
PropertyAlkyl Chain (C8)PEG8 ChainBiocompatibility/Efficacy Note
Solubility Low (Lipophilic)High (Hydrophilic)PEG8 improves oral bioavailability of PROTACs.
Conformation Rigid/Hydrophobic collapseFlexible/ExtendedPEG8 adapts to the protein surface interface.
Permeability High (Passive diffusion)ModeratePEG8 balances solubility with permeability.

Part 5: Experimental Protocols

The following protocols ensure the synthesis of a high-integrity PEG8 conjugate.

Workflow Visualization: Conjugation & QC

Workflow Start Activated PEG8 (NHS/Maleimide) Reaction Conjugation (pH Controlled) Start->Reaction Mix with Protein/Drug Purify Purification (SEC/Dialysis) Reaction->Purify Remove Excess Linker QC_MS LC-MS Analysis (Mass Confirmation) Purify->QC_MS Critical Step QC_HABA HABA/Ellman's (Substitution %) Purify->QC_HABA Valid Release Batch QC_MS->Valid Single Peak (+370 Da) Invalid Reject QC_MS->Invalid Polydisperse Smear

Caption: Critical path for PEG8 conjugation. LC-MS is mandatory to verify the discrete nature (single peak) vs. polydisperse contamination.

Protocol 1: NHS-PEG8-Maleimide Heterobifunctional Conjugation

Objective: Link an amine-containing antibody to a thiol-containing drug payload using a PEG8 spacer.

  • Activation (Antibody):

    • Dissolve Antibody (Ab) in PBS, pH 7.4 (Do not use Tris; primary amines compete).

    • Add NHS-PEG8-Maleimide (20-fold molar excess) dissolved in dry DMSO.

    • Mechanism:[1][3][4][5][6] The NHS ester reacts with Lysine

      
      -amines on the Ab.
      
    • Incubate: 1 hour at Room Temperature (RT).

  • Purification 1 (Removal of Excess Linker):

    • Use a Desalting Column (MWCO 7kDa) equilibrated with PBS + 5mM EDTA (EDTA prevents oxidation of the maleimide).

    • Validation: Measure absorbance at 280nm.

  • Conjugation (Payload):

    • Add thiol-containing payload (e.g., Cys-MMAE) to the Ab-PEG8-Maleimide complex (3-5 fold excess over maleimide groups).

    • Adjust pH to 6.5 - 7.0 .

    • Criticality: pH > 7.5 increases maleimide hydrolysis; pH < 6.0 reduces thiol reactivity.

    • Incubate: 2 hours at RT or overnight at 4°C.

  • Final Purification & QC:

    • Purify via Size Exclusion Chromatography (SEC).

    • Mandatory QC: Hydrophobic Interaction Chromatography (HIC) to determine Drug-Antibody Ratio (DAR). PEG8 should yield a clean separation of DAR 0, 2, 4, 6, 8 species.

Protocol 2: LC-MS Verification of Discrete Purity

Objective: Confirm the linker is truly discrete PEG8 and not a degraded mixture.

  • System: UHPLC coupled to Q-TOF Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria:

    • Extracted Ion Chromatogram (EIC): Must show a single sharp peak matching the theoretical mass of the PEG8 derivative.

    • Absence of Satellite Peaks: No peaks at

      
       44 Da (mass of one ethylene oxide unit), which would indicate polydispersity or synthesis failure.
      

References

  • Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[7] Nature Biotechnology, 33(7), 733–735. Link

  • Burke, P. J., et al. (2017). "Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics, 16(1), 116–123. Link

  • BroadPharm. (n.d.). "Discrete PEG vs. Polydisperse PEG: A Technical Comparison." BroadPharm Technical Guides. Link

  • Chen, L., et al. (2020). "In-depth analysis of the effect of PEG chain length on the stability and pharmacokinetics of antibody-drug conjugates." Bioconjugate Chemistry, 31(10), 2412-2420. Link

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[8] Link

Sources

An In-Depth Technical Guide to Fmoc-PEG8-alcohol: Properties, Applications, and Supplier Information

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Fmoc-PEG8-alcohol in Modern Bioconjugation and Drug Delivery

Fmoc-PEG8-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of peptide synthesis, drug delivery, and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group connected by an eight-unit polyethylene glycol (PEG) chain, offers a versatile platform for the precise construction of complex biomolecules and therapeutic agents. The monodisperse nature of the PEG chain ensures batch-to-batch consistency, a crucial factor in the development of therapeutics and diagnostics.

The strategic incorporation of a PEG spacer in molecular design imparts several beneficial properties. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic profiles of peptides and small molecule drugs.[1] The hydrophilic and flexible nature of the PEG chain can shield molecules from enzymatic degradation, reduce immunogenicity, and improve their overall bioavailability. This guide provides a comprehensive overview of the technical aspects of Fmoc-PEG8-alcohol, including its chemical properties, supplier information, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and the development of Antibody-Drug Conjugates (ADCs).

Chemical Properties and Supplier Information

Fmoc-PEG8-alcohol is characterized by a precise molecular weight and structure, which is essential for the synthesis of well-defined bioconjugates.

PropertyValueSource
Molecular Formula C31H45NO10[2][3]
Molecular Weight 591.7 g/mol [2][4]
CAS Number Not readily available[2]
Appearance White to off-white solid or viscous liquidVaries by supplier
Solubility Soluble in DMSO, DMF, and DCM[2]

Note on CAS Number: A specific CAS number for Fmoc-PEG8-alcohol is not consistently reported in supplier databases. Researchers should rely on the molecular formula and structure for precise identification. Related compounds, such as Fmoc-N-amido-dPEG8-NHS ester (CAS: 1334170-03-4) and Fmoc-N-amido-PEG8-acid (CAS: 756526-02-0), have assigned CAS numbers.[5][6]

Reputable Suppliers:

A number of chemical suppliers specialize in the provision of high-purity PEG linkers for research and development. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., NMR, HPLC).

SupplierWebsite
BroadPharm
AxisPharm[Link]
Biopharma PEG[Link]
Glyco MindSynth[Link]
MedchemExpress

Core Applications and Methodologies

The bifunctional nature of Fmoc-PEG8-alcohol allows for its sequential use in multi-step synthetic strategies. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed to allow for further elaboration, while the terminal hydroxyl group serves as a handle for conjugation to other molecules.

Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Modification

Fmoc-PEG8-alcohol can be incorporated into a peptide sequence during solid-phase peptide synthesis to introduce a C-terminal PEGylated alcohol functionality. This modification can enhance the solubility and pharmacokinetic properties of the resulting peptide.

spss_workflow resin Standard SPPS Resin (e.g., Wang, 2-Chlorotrityl) activation Activation of First Amino Acid (e.g., Fmoc-AA-OH + DIC/HOBt) resin->activation 1. coupling1 Coupling to Resin activation->coupling1 2. deprotection1 Fmoc Deprotection (20% Piperidine in DMF) coupling1->deprotection1 3. peptide_elongation Peptide Elongation Cycles (Coupling & Deprotection) deprotection1->peptide_elongation 4. deprotection_final_aa Final Fmoc Deprotection peptide_elongation->deprotection_final_aa 5. fmoc_peg_coupling Coupling of Fmoc-PEG8-alcohol (Activated as an ester or with coupling agents) deprotection_final_aa->fmoc_peg_coupling 6. deprotection_peg Fmoc Deprotection of PEG Linker fmoc_peg_coupling->deprotection_peg 7. final_coupling Coupling of Final Moiety (e.g., targeting ligand, dye) deprotection_peg->final_coupling 8. cleavage Cleavage from Resin (e.g., TFA cocktail) final_coupling->cleavage 9. purification Purification (RP-HPLC) cleavage->purification 10. final_product Peptide-PEG8-alcohol Conjugate purification->final_product 11. fmoc_deprotection Fmoc_NH_R Fmoc-NH-R Piperidine + Piperidine Intermediate [Intermediate Complex] Piperidine->Intermediate Base-catalyzed proton abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct β-elimination Free_Amine + H2N-R Intermediate->Free_Amine adc_synthesis_workflow fmoc_peg_alcohol Fmoc-PEG8-alcohol activation Activation of Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) fmoc_peg_alcohol->activation 1. payload_conjugation Conjugation to Cytotoxic Payload activation->payload_conjugation 2. linker_payload Fmoc-PEG8-Payload payload_conjugation->linker_payload 3. deprotection Fmoc Deprotection (20% Piperidine in DMF) linker_payload->deprotection 4. amine_linker_payload H2N-PEG8-Payload deprotection->amine_linker_payload 5. adc_conjugation Conjugation to mAb (e.g., via lysine residues) amine_linker_payload->adc_conjugation 6. antibody Antibody (mAb) antibody->adc_conjugation purification Purification (e.g., Size Exclusion Chromatography) adc_conjugation->purification 7. final_adc Antibody-Drug Conjugate (ADC) purification->final_adc 8.

Sources

Technical Guide: Storage and Handling of Fmoc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the storage, handling, and stability maintenance of Fmoc-PEG8-alcohol (Fmoc-N-amido-PEG8-alcohol). It is designed for researchers requiring high-fidelity conjugation in drug delivery and proteomic applications.[1]

Core Physicochemical Profile

Fmoc-PEG8-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative.[1][2] Its utility relies on the differential reactivity of its two termini: the base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine and the chemically versatile, yet inert, primary hydroxyl (-OH) group.

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: ~591.7 Da[3]

  • Physical State: Typically a viscous, colorless to pale yellow liquid or low-melting waxy solid at room temperature.[1]

  • Solubility: Highly soluble in polar organic solvents (DMF, DMSO, DCM, Methanol).[1]

Critical Vulnerabilities

To maintain reagent integrity, you must mitigate three primary degradation vectors:

  • Base-Catalyzed Fmoc Cleavage: The Fmoc group is designed to be removed by weak bases (e.g., piperidine).[1][4] However, unintended exposure to trace amines in the atmosphere or "aged" solvents will cause premature deprotection.[1]

  • Hygroscopicity: The PEG8 backbone is a "moisture magnet."[1] Absorbed water hydrolyzes sensitive ester linkages in downstream reactions and alters the effective concentration during weighing.[1]

  • Oxidative Degradation: While the terminal alcohol is stable, the polyether backbone is susceptible to slow oxidative degradation (peroxidation) if stored under oxygen for extended periods.[1]

Storage Protocol: The Cold Chain

Objective: Arrest thermodynamic degradation and prevent hydrolysis.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates.[1] Long-term storage at 4°C is insufficient for >3 month stability.[1]
Atmosphere Inert Gas (Ar or

)
Displaces oxygen to prevent ether peroxidation.[1] Argon is preferred (heavier than air) for liquid reagents.[1]
Container Amber Glass The Fmoc group has strong UV absorbance (

~265 nm, 290 nm, 301 nm).[1] Amber glass prevents UV-induced radical formation.[1]
Desiccation Required Store secondary container over activated silica gel or

to maintain <10% Relative Humidity (RH).[1]
Closure Parafilm/Teflon Tape Seals the cap-vial junction against moisture ingress during freezer storage.[1]

Handling & Experimental Workflow

Objective: Transfer the reagent from storage to reaction without introducing contaminants.

Step 1: The Thaw Cycle (Critical)

NEVER open a cold vial.

  • Remove the vial from -20°C storage.

  • Place in a desiccator at room temperature (20–25°C).

  • Wait 30–60 minutes.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic PEG liquid.[1] This water will ruin subsequent anhydrous coupling reactions (e.g., Steglich esterification).[1]

Step 2: Solvent Selection

The choice of solvent is the most common failure point.[1]

  • Recommended: Anhydrous DMF (Dimethylformamide) or DMSO .[1]

  • The "Fishy Smell" Test: Before dissolving Fmoc-PEG8-alcohol, smell your DMF.[1] If it smells "fishy," it contains dimethylamine , a degradation product of DMF.[1]

    • Risk:[5] Dimethylamine is a secondary amine that will cleave the Fmoc group within minutes, destroying your reagent before the reaction starts.[1]

    • Correction: Use only "Amine-Free" or freshly sparged/distilled DMF.[1]

Step 3: Weighing Viscous Liquids

Since Fmoc-PEG8-alcohol is often a viscous oil, standard spatulas fail.[1]

  • Method A (High Precision): Use a positive displacement pipette (e.g., Gilson Microman) to dispense by volume, calculating mass via density (

    
    , verify specific lot).[1]
    
  • Method B (Gravimetric): Use the "Weighing by Difference" technique.[1]

    • Tare a syringe + needle.[1]

    • Draw up the reagent.[1]

    • Dispense into the reaction vessel.

    • Weigh the empty syringe.[1] The difference is the added mass.[1]

Visualization: Stability & Handling Logic

Figure 1: Degradation Pathways & Prevention

This diagram illustrates the chemical logic behind the storage requirements.[1]

G Reagent Fmoc-PEG8-alcohol Deprotection Fmoc Cleavage (Free Amine) Reagent->Deprotection Sensitive to Hydrolysis Weighing Error & Coupling Failure Reagent->Hydrolysis Absorbs Radical Photo-degradation Reagent->Radical Absorbs Base Trace Amines (Aged DMF/Air) Base->Deprotection Moisture Atmospheric Moisture Moisture->Hydrolysis UV UV Light UV->Radical

Caption: Environmental stressors and their direct chemical consequences on Fmoc-PEG8-alcohol integrity.

Figure 2: The "Safe-Thaw" Workflow

Follow this process to ensure reagent viability.

Workflow Start Remove from -20°C Desiccator Desiccator Thaw (30-60 mins) Start->Desiccator Check Visual Check: Condensation? Desiccator->Check Check->Desiccator Yes (Wait) Open Open in Inert Atmosphere (N2/Ar) Check->Open No Dispense Dispense via Syringe/Positive Displacement Open->Dispense Reseal Purge Headspace with Argon & Parafilm Dispense->Reseal

Caption: Step-by-step workflow to prevent moisture ingress during reagent handling.

Quality Control (QC) & Troubleshooting

If you suspect reagent degradation, perform these rapid checks before committing to a valuable synthesis.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 10% Methanol in DCM.[1]

    • Detection: UV (254 nm) for Fmoc.[1] Ninhydrin (will only stain if Fmoc is lost and amine is free).[1]

    • Result: A single spot under UV indicates intact Fmoc.[1] A streak or spot at the baseline (positive Ninhydrin) indicates deprotection.[1]

  • NMR (

    
     in 
    
    
    
    ):
    • Check for the characteristic Fmoc doublet at ~4.2-4.5 ppm (

      
       and 
      
      
      
      of fluorene).[1]
    • Check PEG backbone peak at ~3.5-3.6 ppm.[1]

    • Integration: Ratio of Fmoc protons to PEG protons should match the theoretical value (PEG8 ~ 32H).[1]

References

  • BroadPharm. Fmoc-PEG8-alcohol Product Specification and Storage. Retrieved from BroadPharm Catalog BP-25751.[1][3] Link

  • BiochemPEG. Fmoc-NH-PEG8-OH Technical Data Sheet. Retrieved from BiochemPEG.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Establishes Fmoc base-sensitivity mechanisms). Link

  • Huntsman Corporation. Jeffamine Polyetheramines & PEG Handling Guide.[1] (General protocols for handling hygroscopic polyethers). Link

Sources

Methodological & Application

Application Note: Fmoc-PEG8-Alcohol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The integration of polyethylene glycol (PEG) spacers into peptide sequences is a critical strategy in modern drug development to enhance pharmacokinetic profiles. PEGylation increases hydrodynamic volume, reduces renal clearance, and shields immunogenic epitopes. While Fmoc-PEG-Acids are standard for amide bond formation, Fmoc-PEG8-Alcohol (Fmoc-N-amido-dPEG®8-alcohol) presents a unique, bifunctional toolset.

This guide addresses the specific technical challenges of utilizing the hydroxyl (-OH) functionality within the orthogonal Fmoc/tBu SPPS strategy. Unlike carboxyl-terminated linkers, the alcohol moiety requires distinct activation or immobilization protocols.

This Application Note covers two distinct workflows:

  • C-Terminal Immobilization: Loading Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride (2-CTC) resin to generate C-terminal PEGylated peptides.

  • N-Terminal Ligation: Activation of the hydroxyl group to a succinimidyl carbonate (SC) for N-terminal capping.

Chemical Logic & Reagent Properties[1][2]

Structural Analysis
  • Reagent: Fmoc-N-amido-PEG8-Alcohol

  • Formula:

    
     (varies slightly by manufacturer)
    
  • Functionality:

    • N-terminus: Protected by Fmoc (base-labile).[1][2][3]

    • C-terminus: Primary Alcohol (nucleophilic, requires activation or electrophilic resin).

  • Solubility: Highly soluble in DMF, DCM, and DMSO; however, long PEG chains can induce aggregation on-resin due to secondary structure formation.

Critical Handling Note (Hygroscopicity)

PEG derivatives are hygroscopic. Water is a competitive nucleophile that will quench activated resins (2-CTC) or active esters.

  • Protocol Rule: Allow the reagent bottle to equilibrate to room temperature before opening.

  • Solvent Rule: Use anhydrous DMF/DCM (<50 ppm

    
    ) for all coupling steps involving the hydroxyl group.
    

Workflow A: Resin Loading (C-Terminal PEGylation)

This protocol describes the immobilization of Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride (2-CTC) resin . This creates a solid support where the peptide grows off the PEG linker. Upon cleavage, the result is a peptide with a C-terminal PEG-alcohol.

Mechanistic Rationale

We utilize 2-CTC resin because the bulky trityl group prevents diketopiperazine (DKP) formation—a common side reaction when Proline or Glycine are adjacent to the linker. Furthermore, the ether linkage formed between the resin and the PEG-alcohol is acid-labile, allowing cleavage with TFA.

Experimental Protocol

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

  • Fmoc-PEG8-Alcohol[1]

  • DIPEA (N,N-Diisopropylethylamine), anhydrous

  • DCM (Dichloromethane), anhydrous

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.

    • Wash with dry DCM (3 x 10 mL) to remove stabilizing agents.

    • Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading Reaction (Nucleophilic Substitution):

    • Dissolve Fmoc-PEG8-Alcohol (0.6 – 0.8 eq relative to resin nominal loading) in 8 mL dry DCM.

      • Note: We under-load the resin purposefully to prevent aggregation during subsequent peptide elongation. Target loading: 0.4–0.6 mmol/g.

    • Add DIPEA (4.0 eq relative to Fmoc-PEG8-Alcohol).

    • Add the solution to the swelled resin.[4][5][6][7]

    • Agitate gently (orbital shaker) for 2 hours at room temperature.

    • Caution: Do not use magnetic stir bars, as they grind the resin beads.

  • Capping (Quenching Unreacted Chlorides):

    • The resin likely still contains active chloride sites. These must be capped to prevent unwanted peptide attachment later.

    • Add 1 mL of Methanol (MeOH) to the reaction mixture (Total volume ~9 mL).

    • Add DIPEA (1 mL).

    • Agitate for 20 minutes. The MeOH acts as a small nucleophile to convert remaining trityl-Cl to trityl-OMe (inert).

  • Washing:

    • Drain the resin.[4]

    • Wash sequence: DCM (3x), DMF (3x), DCM (3x).[4]

  • Loading Determination (UV Quantitation):

    • Standard colorimetric tests (Kaiser) do not work on the alcohol. You must determine loading via Fmoc release.

    • Take ~5 mg of dried resin. Treat with 20% Piperidine/DMF for 20 mins.

    • Measure UV absorbance of the supernatant at 290 nm (or 301 nm).

    • Calculation:

      
      
      (Use 
      
      
      
      ).
Visualization: Resin Loading Pathway

ResinLoading Resin 2-CTC Resin (Active Chloride) Intermediate Resin-O-PEG-Fmoc (Immobilized) Resin->Intermediate Nucleophilic Sub. (DCM, 2h) Reagent Fmoc-PEG8-OH + DIPEA Reagent->Intermediate Capping MeOH Capping (Quench Excess Cl) Intermediate->Capping Add MeOH FinalResin Functionalized Resin Ready for SPPS Capping->FinalResin Wash (DCM/DMF)

Figure 1: Strategy for immobilizing Fmoc-PEG8-Alcohol onto 2-Chlorotrityl Chloride resin.

Workflow B: N-Terminal Activation (Conjugation)

If the goal is to attach Fmoc-PEG8-Alcohol to the N-terminus of a peptide chain (capping), the alcohol group is inert to standard HBTU/HATU coupling. It must be converted to an active carbonate.

The Method of Choice: Conversion to Fmoc-PEG8-Succinimidyl Carbonate (Fmoc-PEG8-SC) using N,N'-Disuccinimidyl carbonate (DSC).

Experimental Protocol

Materials:

  • Fmoc-PEG8-Alcohol[1]

  • DSC (N,N'-Disuccinimidyl carbonate)

  • Pyridine (anhydrous) or DIPEA

  • Acetonitrile (ACN) or DCM

  • Peptide-Resin (Free amine N-terminus)

Step-by-Step Procedure:

  • Activation (In-situ or Pre-activation):

    • Dissolve Fmoc-PEG8-Alcohol (1 eq) and DSC (1.5 eq) in anhydrous ACN or DCM.

    • Add Pyridine (1.5 eq) dropwise.

    • Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The shift in retention time confirms the formation of the mixed carbonate.

  • Coupling to Peptide-Resin:

    • Swell the target Peptide-Resin (deprotected N-terminus) in DMF.[5]

    • Add the activated Fmoc-PEG8-SC solution to the resin.

    • Add DIPEA (2 eq) to ensure the resin-bound amine is deprotonated.

    • Agitate for 4–16 hours (PEG coupling is slower than amino acids due to entropic factors).

  • Final Processing:

    • Wash resin DMF (3x), DCM (3x).[4]

    • Perform a Kaiser test.[8] If blue (positive), repeat coupling. If colorless (negative), the PEG is attached.

    • Note: The result is a Carbamate (Urethane) linkage : Peptide-NH-CO-O-PEG-Fmoc. This bond is stable to TFA cleavage.

Visualization: Activation Pathway

Activation Alcohol Fmoc-PEG8-OH ActiveEster Fmoc-PEG8-O-CO-OSu (Activated Carbonate) Alcohol->ActiveEster Activation (ACN, 4h) DSC DSC + Pyridine DSC->ActiveEster Product Fmoc-PEG-O-CO-NH-Peptide (Carbamate Linkage) ActiveEster->Product Coupling (+DIPEA) Peptide H2N-Peptide-Resin Peptide->Product

Figure 2: Activation of the hydroxyl moiety to a succinimidyl carbonate for N-terminal coupling.

Summary of Data & Troubleshooting

ParameterWorkflow A (Resin Loading)Workflow B (N-Terminal Coupling)
Reactive Group Hydroxyl (-OH)Hydroxyl (-OH)

Carbonate (-O-CO-OSu)
Target 2-Chlorotrityl Chloride ResinN-terminal Amine (

)
Linkage Formed Ether (Acid Labile)Carbamate (Stable)
Key Reagent DIPEA / Methanol (Capping)DSC / Pyridine
Common Pitfall Moisture hydrolysis of resin ClIncomplete activation of Alcohol
QC Method UV Fmoc QuantitationKaiser Test / HPLC
Troubleshooting Guide
  • Low Loading on Resin: Ensure the 2-CTC resin is fresh. Hydrolysis of the chloride to the alcohol (2-Chlorotrityl alcohol) deactivates the resin. If suspected, treat resin with

    
     in DCM to re-chlorinate before use.
    
  • Incomplete N-Terminal Coupling: PEG chains have high entropic freedom. Increase concentration (0.2 M) and temperature (up to 40°C, but watch for Fmoc instability) or perform double coupling.

References

  • PeptideWeb. Loading Protocols for 2-Chlorotrityl Chloride Resin. [Link][4]

  • Barlos, K., et al. (1989). Esterification of Fmoc-amino acids to trityl-based resins.[2] International Journal of Peptide and Protein Research. (Foundational citation for 2-CTC chemistry).

Sources

Fmoc-PEG8-alcohol for antibody-drug conjugate (ADC) development.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide drug development professionals through the strategic use of Fmoc-PEG8-alcohol in the synthesis of Antibody-Drug Conjugates (ADCs). It focuses on the "Hydrophilicity Masking" strategy, utilizing the specific chemical properties of the Fmoc and Hydroxyl groups to construct stable, soluble linker-payloads.

Strategic Utilization of Fmoc-PEG8-Alcohol in Linker-Payload Synthesis

The Strategic Landscape: Why Fmoc-PEG8-Alcohol?

In the development of Antibody-Drug Conjugates (ADCs), the aggregation of hydrophobic payloads (e.g., PBD dimers, Maytansinoids, Auristatins) is a critical failure mode. Aggregation leads to rapid hepatic clearance, reduced half-life, and immunogenicity.

Fmoc-PEG8-alcohol (Fmoc-N-amido-dPEG®8-alcohol) serves as a precision tool to solve this "Hydrophobicity Challenge."

  • The "Goldilocks" Spacer (PEG8): Research by Lyon et al. (2015) demonstrated that a PEG spacer of 8–12 units provides the optimal balance. It is long enough to mask the hydrophobicity of the payload (preventing aggregation) but short enough to avoid steric hindrance that blocks the enzymatic cleavage of the linker inside the tumor cell [1].

  • Orthogonal Protection (Fmoc): The Fmoc group allows for controlled, modular synthesis. It protects the amine terminus while the alcohol terminus is functionalized, preventing polymerization. It is removed under mild basic conditions (Piperidine), which is orthogonal to acid-labile groups often found on payloads.

  • Versatile Alcohol Handle: Unlike carboxyl-terminated PEGs, the alcohol group offers unique reactivity. It can be converted into a Carbonate (for carbamate linkages), a Sulfonate (for displacement), or an Ether , expanding the diversity of possible linker-payload architectures.

Material Properties & Handling
PropertySpecificationCritical Note
Chemical Name Fmoc-N-amido-dPEG®8-alcoholAlso known as Fmoc-NH-PEG8-OH
Molecular Weight ~591.7 g/mol Confirm exact MW on CoA (polydispersity is rare but possible in lower grades)
Solubility DMSO, DMF, DCM, MeOHAvoid water during storage to prevent Fmoc hydrolysis.
Purity Requirement >95% (HPLC)Impurities (e.g., free amine) will cause chain termination.
Storage -20°C, DesiccatedHygroscopic. Allow to reach room temp before opening.[1]
Experimental Workflow: The "Active Carbonate" Route

This protocol details the conversion of Fmoc-PEG8-alcohol into an activated NHS-Carbonate intermediate, followed by conjugation to an amine-containing payload (e.g., MMAE or a derivative). This creates a stable Carbamate linkage, a preferred bond in modern ADCs for its stability in circulation.

Phase A: Activation of Fmoc-PEG8-Alcohol

Objective: Convert the inert hydroxyl group into a reactive Succinimidyl Carbonate.

Reagents:

  • Fmoc-PEG8-alcohol[2][3][4][5]

  • N,N'-Disuccinimidyl carbonate (DSC)[6][7]

  • Triethylamine (TEA) or Pyridine[6]

  • Anhydrous Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve Fmoc-PEG8-alcohol (1.0 eq) in anhydrous ACN (0.1 M concentration).

  • Activation: Add DSC (1.5 eq) to the solution.

  • Catalysis: Dropwise add TEA (3.0 eq) while stirring.

    • Note: The reaction is exothermic.[7] If scaling up (>1g), cool to 0°C during addition.

  • Incubation: Stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC. The shift in retention time will be significant due to the added NHS group.

  • Work-up:

    • Dilute with DCM.

    • Wash with 0.1 M HCl (cold) to remove excess base (keeps Fmoc intact).

    • Wash with Brine.[6]

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Yield: The resulting Fmoc-PEG8-SC (Succinimidyl Carbonate) is a shelf-stable solid/oil that can be stored at -20°C.

Phase B: Conjugation to Payload (Carbamate Formation)

Objective: Attach the PEG spacer to the Payload via a Carbamate bond.

Reagents:

  • Fmoc-PEG8-SC (from Phase A)

  • Amine-containing Payload (e.g., MMAE, Val-Cit-PAB-MMAE)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF

Protocol:

  • Coupling: Dissolve the Payload (1.0 eq) and Fmoc-PEG8-SC (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12–24 hours.

    • Mechanism:[8][9][10][11] The amine of the payload attacks the carbonyl of the carbonate, displacing NHS and forming a stable Carbamate (-O-CO-NH-) bond.

  • Purification: Purify the Fmoc-PEG8-Carbamate-Payload via Prep-HPLC (C18 column, Water/ACN gradient + 0.1% Formic Acid).

Phase C: Fmoc Deprotection & Final Assembly

Objective: Remove the Fmoc group to reveal the amine, then attach the antibody-reactive head (e.g., Maleimide).

Protocol:

  • Deprotection: Dissolve the construct in 20% Piperidine in DMF (v/v). Stir for 15–30 minutes.

    • QC Check: Monitor UV at 301 nm (Fmoc-piperidine adduct). Ensure complete disappearance of the Fmoc-protected starting material by LC-MS.

  • Precipitation: Precipitate the deprotected H2N-PEG8-Carbamate-Payload into cold Diethyl Ether (or purify by HPLC if the payload is too hydrophilic).

  • Final Coupling: React the free amine with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Mal-NHS to install the Maleimide head.

    • Result:Maleimide-PEG8-Carbamate-Payload .

    • Ready for ADC: This molecule is now ready for conjugation to Cysteine-reduced antibodies.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation of Fmoc-PEG8-alcohol into a conjugation-ready ADC linker-payload.

ADC_Synthesis Reagent Fmoc-PEG8-Alcohol (Starting Material) Activation Activation (DSC / TEA) Reagent->Activation Intermediate1 Fmoc-PEG8-NHS (Activated Carbonate) Activation->Intermediate1 NHS Ester Formation Coupling Coupling (DIPEA / DMF) Intermediate1->Coupling Payload Amine-Payload (e.g., MMAE) Payload->Coupling Intermediate2 Fmoc-PEG8-Carbamate-Payload (Protected Construct) Coupling->Intermediate2 Carbamate Bond Deprotection Deprotection (20% Piperidine) Intermediate2->Deprotection FreeAmine H2N-PEG8-Carbamate-Payload (Solubilized Payload) Deprotection->FreeAmine -Fmoc FinalStep Linker Attachment (SMCC / NHS-Mal) FreeAmine->FinalStep FinalProduct Maleimide-PEG8-Carbamate-Payload (Ready for Bioconjugation) FinalStep->FinalProduct

Caption: Workflow for converting Fmoc-PEG8-Alcohol into a Maleimide-reactive Linker-Payload via Carbonate Activation.

Quality Control & Validation

To ensure the integrity of the synthesis, the following QC parameters are mandatory:

  • UPLC-MS Confirmation:

    • Fmoc-PEG8-NHS: Check for mass shift corresponding to +NHS and -H (+97 Da vs. Carbonyl addition). Note: NHS esters hydrolyze easily in MS source; look for the hydrolysis product if the parent ion is weak.

    • Deprotection: Confirm total loss of the Fmoc signature (m/z -222.2 Da).

  • Hydrophobicity Check (RP-HPLC):

    • Compare the Retention Time (RT) of the Payload vs. the PEGylated Payload. The PEG8 spacer should significantly shift the RT earlier (make it more hydrophilic) on a C18 column. If the RT does not shift, the conjugation failed.

  • Free Thiol Assay (Ellman's):

    • Not applicable to the linker itself, but critical when conjugating the final product to the Antibody. Ensure the Maleimide is active before adding to the mAb.

References
  • Lyon, R. P., et al. (2015).[12] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[13] Nature Biotechnology, 33(7), 733–735. [Link]

  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070. [Link]

  • Kontermann, R. E., & Brinkmann, U. (2015). Bispecific antibodies. Drug Discovery Today, 20(7), 838-847. (Context on spacer technology). [Link]

  • Ghosh, A. K., et al. (2018). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[6] Tetrahedron Letters (via NIH). [Link]

Sources

Precision Surface Engineering of PLGA Nanocarriers using Fmoc-PEG8-Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the development of "smart" drug delivery systems, the surface chemistry of the nanocarrier dictates its biological fate. While standard PEGylation (using mPEG) provides steric stabilization ("stealth" effect), it effectively shuts down the surface, preventing further chemical modification.

Fmoc-PEG8-alcohol (Fmoc-N-amido-dPEG®8-alcohol) represents a superior class of heterobifunctional linkers that solves this dichotomy.

  • Discrete PEG Length (dPEG): Unlike polydisperse polymers, the precise 8-unit ethylene glycol chain provides a defined hydrodynamic radius and eliminates batch-to-batch variability in shielding efficiency.

  • Orthogonal Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group protects the terminal amine, allowing the hydroxyl group (-OH) to be grafted onto the nanoparticle first.

  • Tunable Reactivity: Once the nanoparticle is assembled and purified, the Fmoc group can be removed under mild basic conditions to expose a reactive primary amine for the attachment of targeting ligands (e.g., RGD peptides, antibodies, or aptamers).

This guide details the protocol for grafting Fmoc-PEG8-alcohol onto Carboxyl-terminated PLGA nanoparticles (PLGA-COOH) via Steglich esterification, followed by Fmoc deprotection and surface quantification.

Mechanism of Action

The workflow relies on a "Graft-then-Deprotect" strategy. The alcohol terminus of the linker forms an ester bond with the carboxylic acid on the PLGA surface. This ester bond is biodegradable, facilitating the eventual shedding of the shell and release of the payload.

G NP PLGA-COOH (Nanoparticle) Activation Activation (EDC/DMAP) NP->Activation Linker HO-PEG8-NH-Fmoc (Reagent) Linker->Activation Conjugate PLGA-COO-PEG8-NH-Fmoc (Protected NP) Activation->Conjugate Steglich Esterification Deprotect Deprotection (20% Piperidine) Conjugate->Deprotect Final PLGA-COO-PEG8-NH2 (Reactive Scaffold) Deprotect->Final Byproduct Dibenzofulvene (UV Quantifiable) Deprotect->Byproduct Cleavage

Figure 1: Reaction pathway for surface modification. The Fmoc group serves as a temporary shield, ensuring the amine does not interfere with the initial esterification.

Materials & Equipment

Reagents
  • Nanoparticles: PLGA-COOH Nanoparticles (approx. 100–200 nm diameter).

  • Linker: Fmoc-PEG8-alcohol (BroadPharm BP-25751 or equivalent).

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).

  • Solvents: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (depending on PLGA solubility/swelling preference).

  • Deprotection: Piperidine (sequencing grade).

Equipment
  • UV-Vis Spectrophotometer (Quartz cuvettes required).

  • Centrifuge (capable of 15,000 x g).

  • Dynamic Light Scattering (DLS) system (e.g., Malvern Zetasizer).

  • Lyophilizer.

Experimental Protocols

Protocol A: Surface Grafting (Steglich Esterification)

Objective: Covalently attach the hydroxyl end of the linker to the carboxylic acid groups on the PLGA surface.

Critical Note: Alcohols are weaker nucleophiles than amines. Efficient coupling requires the activation of the carboxyl group using EDC and a catalytic amount of DMAP.

  • Particle Preparation:

    • Suspend 50 mg of PLGA-COOH nanoparticles in 5 mL of anhydrous DCM.

    • Tip: Use a bath sonicator (5 min) to ensure monodispersity. Aggregates will lead to uneven coating.

  • Activation:

    • Add EDC (10 equivalents relative to estimated surface -COOH groups) and DMAP (0.5 equivalents).

    • Incubate at 4°C for 15 minutes.

  • Conjugation:

    • Dissolve Fmoc-PEG8-alcohol (5 equivalents) in 500 µL DCM.

    • Add the linker solution dropwise to the activated nanoparticle suspension.

    • Seal the reaction vessel under nitrogen/argon to prevent moisture ingress (water competes with the alcohol for the ester bond).

    • Stir gently (magnetic stirring at 100 rpm) for 12–24 hours at room temperature.

  • Purification (Crucial):

    • Centrifuge at 12,000 x g for 15 minutes to pellet the nanoparticles.

    • Discard the supernatant (contains unreacted linker and urea byproducts).

    • Resuspend the pellet in fresh DCM or Ethanol.

    • Repeat the wash cycle 3 times.[1][2]

    • Validation: The final supernatant should show no UV absorbance at 301 nm (absence of free Fmoc reagent).

Protocol B: Fmoc Deprotection & Quantification (The "Self-Validating" Step)

Objective: Remove the Fmoc group to expose the amine and quantify the grafting density.

Principle: Piperidine cleaves the Fmoc group, releasing a dibenzofulvene-piperidine adduct.[3] This adduct has a distinct UV absorbance signature, allowing direct calculation of surface density.

  • Deprotection Reaction:

    • Suspend the purified, dried PLGA-PEG-Fmoc nanoparticles (10 mg) in 2 mL of 20% (v/v) Piperidine in DMF .

    • Incubate for 20 minutes at room temperature with mild agitation.

  • Separation:

    • Centrifuge at 15,000 x g for 10 minutes.

    • Collect the Supernatant: Do not discard. This solution contains the cleaved Fmoc signal.[2]

  • Quantification (UV-Vis):

    • Measure the absorbance of the supernatant at 301 nm (secondary peak) or 290 nm (primary peak).

    • Use the Beer-Lambert Law:

      
      
      
      • 
         (Molar extinction coefficient of the adduct).[3]
        
      • 
         = Path length (1 cm).
        
    • Calculate the loading (µmol/g polymer) based on the mass of nanoparticles used.

Protocol C: Characterization & QC

Compare the nanoparticles at each stage to ensure successful modification.

ParameterNative PLGA-COOHPLGA-PEG-Fmoc (Protected)PLGA-PEG-NH2 (Deprotected)Interpretation
Zeta Potential -35 to -50 mV-10 to -20 mV+5 to +15 mVShift confirms surface chemistry change.
Hydrodynamic Size 120 nm135 nm132 nmIncrease due to PEG hydration shell.
PDI < 0.2< 0.2< 0.25Low PDI indicates no aggregation.
Surface Function Carboxyl (Acidic)Hydrophobic/NeutralPrimary Amine (Basic)Ready for ligand conjugation.

Troubleshooting Guide

Issue: Low Coupling Efficiency (Low UV signal after deprotection)
  • Cause 1: Moisture in the reaction. Steglich esterification is sensitive to water.

    • Fix: Use strictly anhydrous solvents and a nitrogen atmosphere.

  • Cause 2: Steric hindrance.[4] The Fmoc group is bulky.

    • Fix: Use a "spacer" approach or increase the reaction time to 24h. Ensure the PLGA-COOH is not "buried" inside the particle (use PLGA with surface-enriched carboxyls).

Issue: Aggregation during Deprotection
  • Cause: Removal of the Fmoc group exposes amines, which can cross-react or reduce electrostatic repulsion if the zeta potential passes through zero.

  • Fix: Perform deprotection in the presence of a surfactant (e.g., 0.1% Tween 20) or immediately buffer exchange into pH 7.4 PBS after the piperidine step.

References

  • BroadPharm. Product Specification: Fmoc-PEG8-alcohol (Catalog BP-25751).[5] Retrieved from

  • National Institutes of Health (NIH). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024).[6][7][8] Discusses UV quantification of Fmoc-fulvene adducts. Retrieved from

  • Royal Society of Chemistry (RSC). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (2021). Reviews PEG density and stealth properties. Retrieved from

  • BenchChem. Application Notes for Nanoparticle Functionalization. General protocols for PEG-alcohol grafting. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Long Peptides with PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Synthesizing long peptides (>30 residues) containing Polyethylene Glycol (PEG) linkers presents a "double-edged" chemical challenge. While the PEG chain improves the final solubility of the peptide, its introduction during Solid-Phase Peptide Synthesis (SPPS) creates unique steric hurdles. Furthermore, the peptide sequence itself is prone to on-resin aggregation (β-sheet formation), leading to deletion sequences.

This guide addresses the intersection of these two problems: steric shielding by the PEG chain and inter-chain aggregation of the peptide backbone .

Module 1: Strategic Planning & Resin Selection
Q1: My long peptide (>40 AA) with a PEG spacer failed on Polystyrene (PS) resin. Why?

A: Polystyrene resins are hydrophobic and swell poorly in the polar solvents required to solubilize long, aggregating peptide chains.[1]

  • The Failure Mode: As the peptide grows, it becomes more polar/structured than the hydrophobic PS core. The peptide chains collapse onto themselves (aggregation), preventing reagents from reaching the N-terminus.

  • The Solution: Switch to ChemMatrix® (100% PEG) or TentaGel® (PEG-PS graft) resins.

    • ChemMatrix is superior for long peptides because it consists exclusively of primary ether bonds (PEG), offering the highest swelling volume in both organic (DCM, DMF) and aqueous solvents. This "pseudo-solution" environment keeps peptide chains solvated and accessible.

Q2: What resin loading should I use to prevent steric clash?

A: You must use Low Loading (< 0.2 mmol/g) .

  • Reasoning: High loading forces growing peptide chains into close proximity. When you introduce a PEG linker (which acts like a flexible "random coil"), it occupies a large hydrodynamic volume, effectively shielding neighboring reactive sites.

  • Recommendation: Use ChemMatrix or TentaGel with a loading of 0.15 – 0.2 mmol/g . This spacing minimizes inter-chain steric hindrance and aggregation.[1]

Module 2: The PEG Factor (Coupling & Assembly)
Q3: I am seeing broad "smears" in my HPLC purification. Is my synthesis failing?

A: Not necessarily. This is often due to Polydispersity in your PEG linker.[2]

  • The Issue: Commercial PEG reagents (e.g., PEG-2000, PEG-3000) are often mixtures of chain lengths (polydisperse). If you use these, your final product will be a mixture of molecular weights, eluting as a broad, unresolved hill on HPLC.

  • The Fix: Use Discrete (Monodisperse) PEGs (e.g.,

    
    , 
    
    
    
    ). These have a single, defined molecular weight.[2]
    • Diagnostic: If you use a discrete PEG and still see a broad peak, your peptide is likely aggregating on the column or you have unresolved deletion sequences.

Q4: Coupling the PEG unit was easy, but the amino acid immediately following the PEG linker is difficult to couple. Why?

A: You are experiencing the "PEG Shroud" Effect .

  • Mechanism: The flexible PEG chain collapses over the N-terminal amine, creating a steric shield that blocks the incoming bulky Fmoc-amino acid.

  • Protocol Adjustment:

    • Re-coupling: Perform a double coupling for the first residue after the PEG.

    • Heat: Use microwave irradiation (75°C) to increase the kinetic energy of the PEG chain, momentarily exposing the N-terminus.

    • Solvent: Add 1% Triton X-100 or use NMP (N-methyl-2-pyrrolidone) instead of DMF to disrupt the PEG-resin interaction.

Module 3: Aggregation Management
Q5: How do I prevent β-sheet aggregation in the long peptide domain?

A: Relying solely on "better coupling reagents" (like HATU) is insufficient for sequences >30 AA. You must disrupt the secondary structure.

  • Pseudoprolines: Replace Ser, Thr, or Cys residues with Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH). These introduce a "kink" in the backbone (cis-amide bond), physically preventing β-sheet alignment.

    • Placement: Insert a pseudoproline every 6–10 residues.[3]

  • Isoacyl Dipeptides: For sequences lacking Ser/Thr, use Isoacyl dipeptides . These form an ester bond (depsitpeptide) on the backbone, which is later rearranged to the native amide bond during pH adjustment.

Visualization: Troubleshooting Decision Tree

SynthesisStrategy Start Start: Long Peptide (>30AA) + PEG Linker ResinCheck Resin Selection Start->ResinCheck LoadingCheck Loading > 0.3 mmol/g? ResinCheck->LoadingCheck SwitchResin Switch to ChemMatrix (Low Loading < 0.2 mmol/g) LoadingCheck->SwitchResin Yes (Risk of steric clash) PEGType PEG Linker Type LoadingCheck->PEGType No SwitchResin->PEGType Polydisperse Polydisperse PEG? PEGType->Polydisperse Coupling Coupling Strategy PEGType->Coupling Discrete Discrete PEG (dPEG) Polydisperse->Discrete Replace to fix HPLC resolution Discrete->Coupling Aggregating Sequence Aggregation? Coupling->Aggregating PseudoPro Insert Pseudoprolines (every 6-10 residues) Aggregating->PseudoPro Yes (Hydrophobic/Long) Final Proceed to Cleavage Aggregating->Final No PseudoPro->Final

Figure 1: Strategic decision tree for selecting resin, linker type, and aggregation-breaking technologies.

Module 4: Protocols
Protocol A: The "Difficult Sequence" Coupling Cycle

Use this cycle for the first amino acid AFTER the PEG linker and for hydrophobic stretches.

StepReagentConditionsPurpose
1. Swelling DMF or NMP2 minEnsure resin accessibility.
2. Deprotection 20% Piperidine + 0.1M HOBt in DMF2 x 5 min (RT)HOBt suppresses aspartimide formation; short bursts prevent side reactions.
3. Wash DMF5 x 1 minCritical to remove base.
4. Coupling 1 AA (5 eq) + HATU (4.9 eq) + DIEA (10 eq)75°C (Microwave) for 5 minHigh temp overcomes steric barrier of PEG.
5. Wash DMF3 x 1 minRemove excess reagents.
6. Coupling 2 AA (5 eq) + Oxyma (5 eq) + DIC (5 eq)50°C for 20 minDifferent activation chemistry targets unreacted sites.
7. Capping Acetic Anhydride / Pyridine5 minTerminate unreacted chains to simplify purification.
Protocol B: Cleavage Cocktail for PEG-Peptides

PEG chains are susceptible to oxidation and can trap scavengers. This cocktail balances potency with protection.

Reagent K (Modified):

  • TFA: 82.5% (Cleavage agent)

  • Phenol: 5% (Scavenger for tyrosine/tryptophan)

  • Water: 5% (Scavenger for t-butyl cations)

  • Thioanisole: 5% (Prevents Methionine oxidation)

  • EDT (Ethanedithiol): 2.5% (Crucial for Cys/Met protection)

Procedure:

  • Shake resin in cocktail for 2.5 – 3 hours.

  • Precipitate in cold Diethyl Ether .

  • Crucial Step: Centrifuge and wash the pellet 3x with ether. PEGylated peptides can be "sticky"; thorough ether washing removes the scavengers that cause broad HPLC peaks.

Data Summary: Resin Performance Comparison
FeaturePolystyrene (PS) TentaGel (PEG-PS) ChemMatrix (100% PEG)
Swelling (DCM) HighMediumHigh
Swelling (DMF) HighMediumVery High
Swelling (Water) NoneLowHigh
Long Peptide Suitability Poor (<20 AA)Good (20-40 AA)Excellent (>40 AA)
PEG Linker Compatibility Low (Steric clash)MediumHigh
References
  • Bachem. (2021). Pseudoproline & Isoacyl dipeptides for Long Peptide Synthesis. Retrieved from

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). ChemMatrix® Resin for solid phase peptide synthesis.[1][4] Retrieved from

  • Biotage. (2023).[5] How do I choose my resin for peptide synthesis? Part 2. Retrieved from

  • National Institutes of Health (NIH). (2020). Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. Biomacromolecules. Retrieved from

Sources

Validation & Comparative

The Discerning Choice: A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugates, Centering on Fmoc-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the linker is a critical component in the intricate architecture of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the physicochemical and pharmacokinetic properties of these targeted therapies. This guide provides an in-depth, objective comparison of Fmoc-PEG8-alcohol with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

The covalent attachment of a cytotoxic payload to a monoclonal antibody via a linker is the defining feature of an ADC.[] The linker's role extends beyond a simple connection; it is instrumental in determining the ADC's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety.[2] Hydrophobic payloads, while often potent, can induce aggregation of the ADC, leading to rapid clearance from circulation and potential immunogenicity.[3][4] Hydrophilic linkers, particularly those incorporating PEG, can effectively mitigate these challenges.[5][6]

The Merits of PEGylation in ADC Design

PEGylation, the incorporation of PEG chains, offers a multitude of advantages in the development of ADCs:

  • Enhanced Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation, a common issue that can compromise the stability and efficacy of ADCs.[7][8]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, increasing its hydrodynamic radius.[8][9] This larger size reduces renal clearance, prolonging the circulation half-life of the ADC and allowing for greater accumulation in tumor tissues.[10][11]

  • Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can reduce the likelihood of an immune response against the ADC.[7][8]

  • Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility imparted by PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation.[3][4]

However, the length of the PEG chain is a critical parameter that must be carefully optimized. An excessively long PEG linker can introduce steric hindrance, potentially interfering with the antibody's binding to its target antigen or the payload's interaction with its intracellular target.[12] Conversely, a linker that is too short may not provide sufficient hydrophilicity to overcome the challenges associated with a hydrophobic payload.[13]

A Comparative Analysis of PEG Linker Lengths in ADCs

The selection of the optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent biological activity. The following sections provide a comparative overview of how different PEG linker lengths, with a focus on PEG8, impact key ADC performance metrics.

Fmoc-PEG8-alcohol: A Versatile Building Block

Fmoc-PEG8-alcohol is a heterobifunctional PEG linker that contains an Fmoc-protected amine and a terminal hydroxyl group.[14] The Fmoc group can be readily removed under basic conditions to reveal a primary amine, which can then be used for conjugation to a payload or another linker component.[14][15] The hydroxyl group offers a handle for further chemical modification, making it a versatile building block in the synthesis of complex linker-payload systems.[14][16] The eight repeating ethylene glycol units provide a balance of hydrophilicity and length, making it a popular choice in ADC development.[17][18]

Impact on Solubility and Stability

The primary role of the PEG linker is to counteract the hydrophobicity of the payload. Longer PEG chains generally provide greater hydrophilicity, leading to improved solubility and reduced aggregation.

PEG Linker LengthImpact on SolubilityImpact on Stability (Reduced Aggregation)References
No PEG LowProne to aggregation[4]
PEG4 Moderate ImprovementModerate Improvement[13][17]
PEG8 Significant Improvement Significant Improvement [17][18][19]
PEG12 Significant ImprovementSignificant Improvement[5][17]
PEG24 High ImprovementHigh Improvement[5][20]

Studies have shown that increasing the PEG chain length leads to a progressive improvement in the physical and chemical stability of ADCs.[5][6] For instance, a study comparing ADCs with varying PEG lengths demonstrated that those with PEG8 and longer chains exhibited significantly reduced aggregation under thermal stress compared to those with shorter or no PEG linkers.[21]

Influence on Pharmacokinetics

The length of the PEG linker has a profound effect on the pharmacokinetic profile of an ADC. A longer PEG chain generally leads to a longer plasma half-life and increased exposure.

PEG Linker LengthClearance RatePlasma Exposure (AUC)References
No PEG HighLow[17][18]
PEG2/PEG4 Moderately HighModerate[17][18]
PEG8 Low High [17][18][19]
PEG12 LowHigh[17][18]
PEG24 LowHigh[17][20]

Preclinical studies in rats have shown that increasing the PEG linker length from no PEG to PEG8 results in a significant decrease in clearance and a corresponding increase in plasma exposure.[18] Interestingly, this effect appears to plateau around PEG8, with further increases to PEG12 and PEG24 showing minimal additional impact on clearance.[18] This suggests that PEG8 may represent an optimal length for maximizing circulation time without introducing potential liabilities associated with very long PEG chains.

Effect on In Vitro and In Vivo Efficacy

The ultimate goal of ADC design is to maximize anti-tumor efficacy while minimizing toxicity. The length of the PEG linker can influence both of these parameters.

PEG Linker LengthIn Vitro PotencyIn Vivo EfficacyReferences
No PEG Generally HighPotentially Lower[17]
PEG2/PEG4 Generally HighModerate[17]
PEG8 May be Slightly Reduced Generally Higher [12][17]
PEG12 May be Slightly ReducedGenerally Higher[12][17]
PEG24 May be Slightly ReducedGenerally Higher[20]

While longer PEG chains can sometimes lead to a slight decrease in in vitro potency, likely due to steric hindrance, this is often more than compensated for by the improved pharmacokinetic profile in vivo.[12] A study investigating the effect of PEG chain length on the in vivo efficacy of an ADC in a xenograft mouse model found a clear demarcation in anti-tumor activity. ADCs with PEG2 and PEG4 linkers resulted in a 35-45% reduction in tumor weight, whereas those with PEG8, PEG12, and PEG24 linkers achieved a significantly greater 75-85% reduction in tumor weight.[17] This highlights the critical role of the linker in translating in vitro potency to in vivo efficacy.

Experimental Protocols

To aid researchers in the comparative evaluation of different PEG linker lengths, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Linker-Payload with Fmoc-PEG8-alcohol

This protocol describes the synthesis of a linker-payload construct using Fmoc-PEG8-alcohol, a cleavable valine-citrulline (Val-Cit) linker, and the cytotoxic payload monomethyl auristatin E (MMAE).

Diagram of Synthetic Workflow:

Synthesis_Workflow Fmoc_PEG8_OH Fmoc-PEG8-alcohol Activated_PEG8 Activated Fmoc-PEG8 Fmoc_PEG8_OH->Activated_PEG8 Activation (e.g., p-nitrophenyl chloroformate) Fmoc_PEG8_VC Fmoc-PEG8-Val-Cit-PABC Activated_PEG8->Fmoc_PEG8_VC Couple to Val-Cit-PABC Fmoc_PEG8_VC_MMAE Fmoc-PEG8-VC-PABC-MMAE Fmoc_PEG8_VC->Fmoc_PEG8_VC_MMAE Couple to MMAE Deprotected_Linker H2N-PEG8-VC-PABC-MMAE Fmoc_PEG8_VC_MMAE->Deprotected_Linker Fmoc Deprotection (e.g., Piperidine)

Caption: Synthetic workflow for a PEG8-containing linker-payload.

Materials:

  • Fmoc-PEG8-alcohol

  • p-Nitrophenyl chloroformate

  • Val-Cit-p-aminobenzyl alcohol (PABC)

  • Monomethyl auristatin E (MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Activation of Fmoc-PEG8-alcohol: Dissolve Fmoc-PEG8-alcohol and p-nitrophenyl chloroformate in anhydrous DCM. Add DIPEA and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). Purify the activated Fmoc-PEG8-carbonate by column chromatography.

  • Coupling to Val-Cit-PABC: Dissolve the activated Fmoc-PEG8-carbonate and Val-Cit-PABC in anhydrous DMF. Add DIPEA and stir at room temperature. Purify the resulting Fmoc-PEG8-Val-Cit-PABC by HPLC.

  • Activation of Linker and Coupling to MMAE: Activate the hydroxyl group of the PABC moiety in Fmoc-PEG8-Val-Cit-PABC using DSC. Subsequently, couple the activated linker to the secondary amine of MMAE in the presence of DIPEA. Purify the Fmoc-PEG8-Val-Cit-PABC-MMAE conjugate by HPLC.

  • Fmoc Deprotection: Treat the purified Fmoc-protected linker-payload with a solution of 20% piperidine in DMF to remove the Fmoc group. Purify the final H2N-PEG8-Val-Cit-PABC-MMAE linker-payload by HPLC.

Protocol 2: ADC Conjugation and Characterization

This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody via maleimide chemistry targeting engineered cysteine residues, followed by characterization of the resulting ADC.

Diagram of ADC Conjugation and Characterization Workflow:

ADC_Workflow Antibody Monoclonal Antibody (with engineered cysteines) Reduced_Ab Reduced Antibody Antibody->Reduced_Ab Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate Reduced_Ab->ADC Conjugation Linker_Payload Maleimide-activated Linker-Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Characterization Characterization (HIC, SEC, MS) Purified_ADC->Characterization

Caption: Workflow for ADC conjugation and characterization.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) with engineered cysteine residues

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Synthesized linker-payload (e.g., Maleimide-PEG8-VC-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer (MS)

Procedure:

  • Antibody Reduction: Partially reduce the antibody in PBS with a molar excess of TCEP to expose the engineered cysteine thiols.

  • Conjugation: Add the maleimide-activated linker-payload to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction at room temperature.

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.

    • Aggregation: Assess the level of aggregation using SEC-HPLC.

    • Identity and Purity: Confirm the molecular weight and purity of the ADC using LC-MS.

Protocol 3: Assessment of ADC Thermal Stability

This protocol is used to evaluate the physical stability of ADCs with different PEG linker lengths under thermal stress, which can predict their long-term storage stability.[21]

Procedure:

  • Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Thermal Stress: Incubate the ADC samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 7, 14, or 28 days).

  • Analysis: At each time point, analyze the samples for aggregation using SEC-HPLC and for degradation or fragmentation using SDS-PAGE.

Conclusion: The Strategic Importance of PEG8

The choice of PEG linker length is a critical decision in the design of an ADC, with a direct impact on its developability and therapeutic potential. While longer PEG chains generally enhance hydrophilicity and prolong circulation half-life, the law of diminishing returns applies, and potential liabilities such as steric hindrance must be considered.

The available evidence suggests that a PEG linker with eight ethylene glycol units, as found in Fmoc-PEG8-alcohol, often represents a "sweet spot" in ADC design. It provides a significant improvement in solubility, stability, and pharmacokinetics compared to shorter linkers, leading to enhanced in vivo efficacy.[17][18] Crucially, these benefits are often achieved without a significant compromise in in vitro potency. The plateauing effect observed in pharmacokinetic studies beyond PEG8 suggests that longer linkers may not provide a substantial additional advantage in terms of circulation time.[18]

Ultimately, the optimal PEG linker length will be dependent on the specific antibody, payload, and conjugation chemistry employed. However, for researchers seeking a versatile and effective starting point for ADC optimization, Fmoc-PEG8-alcohol and other PEG8-containing linkers offer a compelling and scientifically validated choice. Through careful comparative analysis and the application of robust experimental protocols, the rational design of ADCs with an optimized therapeutic index is an increasingly attainable goal.

References

  • BOC Sciences. PEG Linkers in Antibody-Drug Conjugates.

  • Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560.

  • Creative Biolabs. What are PEG Linkers?.

  • ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach. (2018).

  • Li, X., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 23(15), 8532.

  • BenchChem. The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics.

  • Qu, Z., et al. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry.

  • PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025).

  • Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025).

  • MilliporeSigma. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding.

  • ADC Review. PEG Linkers.

  • BenchChem. Technical Support Center: Optimizing PEG Linker Length for Antibody-Drug Conjugate (ADC) Stability and Solubility.

  • Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560.

  • Li, X., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 23(15), 8532.

  • Burke, P. J., et al. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13 Supplement), 4075.

  • Li, D., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry.

  • ResearchGate. ADC pharmacokinetic and tolerability as a function of PEG size.

  • Anami, Y., et al. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics, 12(10), 993.

  • BroadPharm. Fmoc-PEG8-alcohol.

  • Li, F., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry.

  • BenchChem. The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide.

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686884.

  • Cruz, L. J., et al. (2011). The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells. Biomaterials, 32(28), 6791-6803.

  • Jeffrey, S. C., et al. (2018). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 17(5), 1037-1045.

  • BenchChem. PEG8 vs. PEG12 Linkers: A Comparative Guide to their Impact on Antibody-Drug Conjugate Pharmacokinetics.

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design.

  • BroadPharm. Fmoc PEG, PEG reagent, PEG linker.

  • PurePEG. How to Choose the Right PEG Linker for Your Research and Applications.

  • PurePEG. Common Pitfalls in PEG Linker Selection — and How to Avoid Them. (2025).

  • Creative Proteomics. Physical and Chemical Stability Analysis of ADCs.

  • MedchemExpress.com. Fmoc-NH-PEG8-CH2CH2COOH | ADC Linker.

  • BOC Sciences. Latest Technologies to Improve ADC Drug Solubility and Stability.

  • Glyco MindSynth. Fmoc-PEG8-alcohol.

  • BroadPharm. Fmoc-PEG8-NHS ester, 1334170-03-4.

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 28(15), 5735.

  • BOC Sciences. A Traceless Site-Specific Conjugation on Native Antibodies Enables Efficient One-Step Payload Assembly.

  • Finnegan, T., et al. (2023). Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates. Chemical Communications, 59(47), 7240-7242.

  • Finnegan, T., et al. (2023). Targeted delivery of alcohol-containing payloads with antibody-drug conjugates. Chemical Communications, 59(47), 7240-7242.

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Precision Analytics: Characterization of Fmoc-PEG8-Alcohol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker chemistry is as critical as the payload itself. Fmoc-PEG8-alcohol (Fmoc-NH-(PEG)8-OH) represents a shift from traditional polydisperse polymers to discrete PEG (dPEG®) technology. Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, Fmoc-PEG8-alcohol is a single molecular entity (


 Da).

This guide compares the mass spectrometry (MS) characterization of Fmoc-PEG8-alcohol against polydisperse alternatives. It provides a validated protocol for confirming molecular weight, purity, and structural integrity, addressing the specific challenges of ionization efficiency and adduct formation inherent to PEGylation reagents.

Part 1: The Discrete Advantage – A Comparative Analysis

The primary analytical challenge with PEG reagents is dispersity . When characterizing a conjugate, the linker's signal can obscure the payload or protein modifications.

Table 1: Comparative Performance Metrics (Discrete vs. Polydisperse)
FeatureFmoc-PEG8-Alcohol (Discrete) Polydisperse Fmoc-PEG-OH (Avg MW 600) Analytical Impact
Molecular Weight Exact Monoisotopic Mass (591.29 Da)Range (e.g., 400–800 Da)Discrete allows for exact mass confirmation; Polydisperse relies on average Mw/Mn.
MS Spectral Signature Single dominant peak (plus adducts)Complex Gaussian envelopeDiscrete simplifies spectral deconvolution; Polydisperse signals dilute intensity across many peaks.
Purity Assessment Quantifiable by LC-UV/MS peak areaDifficult to distinguish "impurities" from n±1 oligomersHigh confidence in GMP quality control for discrete PEGs.
Stoichiometry Precise (e.g., Drug:Linker = 1:1)Average (e.g., Drug:Linker = 1: ~13.5)Critical for calculating Drug-Antibody Ratio (DAR) accurately.
Visualizing the Spectral Difference

The following diagram illustrates the spectral complexity introduced by polydisperse alternatives compared to the clean signature of Fmoc-PEG8-alcohol.

SpectralComparison cluster_0 Polydisperse PEG Spectrum cluster_1 Discrete Fmoc-PEG8 Spectrum Poly n=6 n=7 n=8 (Target) n=9 n=10 Signal Diluted Across Envelope Analysis Analytical Outcome Poly->Analysis Discrete Single Peak (n=8) Signal Concentrated (High Sensitivity) Discrete->Analysis Result_Poly Ambiguous Purity Complex Deconvolution Analysis->Result_Poly Polydisperse Result_Disc Exact Mass Verification Precise Stoichiometry Analysis->Result_Disc Discrete

Figure 1: Spectral Comparison. Polydisperse PEGs distribute ion current across multiple oligomers, reducing sensitivity and complicating impurity analysis. Discrete PEG8 concentrates signal into a single mass channel.

Part 2: Mass Spectrometry Modalities

Selecting the right ionization source is critical. While MALDI-TOF is often used for large polymers, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for small discrete linkers like Fmoc-PEG8-alcohol.

Why ESI-HRMS?
  • Soft Ionization: Preserves the labile Fmoc group (which can cleave under high-energy conditions).

  • LC Coupling: Allows separation of the product from free Fmoc-Cl or hydrolyzed byproducts prior to MS detection.

  • Adduct Identification: ESI clearly resolves

    
    , 
    
    
    
    , and
    
    
    species, which is crucial for PEGs that act as "cation sponges."

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the diagnostic ions (Step 4) are not present, the experiment has failed, or the sample is degraded.

Sample Preparation
  • Solvent: Dissolve Fmoc-PEG8-alcohol in 50:50 Acetonitrile:Water (LC-MS grade).

  • Concentration: Target 10 µg/mL (10 ppm). PEGs ionize well; avoid saturation.

  • Warning: Do not use alcohols (Methanol/Ethanol) as the primary solvent if investigating reactive esters (e.g., NHS), though for the "alcohol" variant, they are safe. However, avoid DMSO if possible as it suppresses ionization.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A:

    
     + 0.1% Formic Acid.[1][2]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Fmoc is hydrophobic; expect elution >50% B).

MS Parameters (Q-TOF / Orbitrap)
  • Mode: Positive ESI (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Scan Range: 100–1500

    
    .
    
  • Source Temp: 300°C (Keep moderate to prevent in-source Fmoc cleavage).

  • Capillary Voltage: 3.5 kV.

Data Analysis & Validation (The "Truth" Check)

You must look for the Monoisotopic Mass .

  • Formula:

    
    
    
  • Exact Mass (Neutral): 591.30 Da

  • Target Ions:

    • 
       (Likely dominant due to PEG chelation)
      
    • 
       (If ammonium buffers are used)
      

Part 4: Structural Confirmation & Fragmentation Pathways

To prove the structure is indeed Fmoc-PEG8-alcohol and not a degradation product (like free PEG or free Fmoc), you must perform MS/MS (CID).

Validated Fragmentation Pattern
  • Fmoc Reporter Ion (

    
     179.08): 
    The fluorenyl cation is the hallmark of Fmoc protection. High collision energy (CE > 20 eV) will generate this intense peak.
    
  • Fmoc-Carbamate (

    
     ~223): 
    Cleavage at the PEG-Carbamate bond.
    
  • PEG Backbone (

    
     44 losses): 
    Sequential loss of ethylene oxide units (
    
    
    
    , 44 Da) from the precursor.
Workflow Diagram: Structural Elucidation

MS_Workflow cluster_inputs cluster_process LC-MS/MS Process cluster_output Sample Fmoc-PEG8-Alcohol (Sample) LC C18 Separation (Retain Hydrophobic Fmoc) Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI MS1 MS1 Survey Target: m/z 614.29 [M+Na]+ ESI->MS1 CID CID Fragmentation (CE: 15-30 eV) MS1->CID Select Precursor Frag1 Fragment: 179.08 (Fmoc Group) CID->Frag1 Confirm Protection Frag2 Fragment: 44 Da Series (PEG Chain) CID->Frag2 Confirm Linker Length

Figure 2: MS/MS Validation Workflow. The presence of the 179.08 ion confirms the protecting group, while the 44 Da neutral loss series confirms the PEG chain length.

Part 5: Troubleshooting & Stability

The "Missing" Fmoc (Signal at 369 Da)

If you observe a mass corresponding to


 (approx 369 Da) instead of 591 Da, the Fmoc group has been removed.
  • Cause: Basic contamination in the LC system (e.g., residual piperidine from SPPS) or high pH mobile phase.

  • Solution: Flush system with 0.1% Formic Acid; ensure sample pH < 7.

Sodium Adduct Dominance ($[M+Na]^+ \gg [M+H]^+ $)

PEGs are crown-ether-like; they trap


. This is normal but can reduce sensitivity for MS/MS if the instrument is set to trigger on protonated species.
  • Solution: Add trace Ammonium Formate (5 mM) to the mobile phase to drive ionization toward

    
    , which fragments more easily than sodiated adducts, or simply include the Na-adduct mass in your inclusion list.
    

References

  • BroadPharm. Fmoc-PEG8-alcohol Product Specifications and Structure. Retrieved from

  • Quanta BioDesign. Discrete PEG (dPEG®) Technology: Advantages over Polydisperse Polymers. Retrieved from

  • Hester, T. H., et al. (2013).[3] Fragmentation of deprotonated polyethylene glycols.[3][4] Rapid Communications in Mass Spectrometry.[3][4] Retrieved from

  • Gudihal, R., et al. (2012). Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies Application Note.[5] Retrieved from

  • BenchChem. Fmoc-Protected Amino Acids in Peptide Synthesis: Stability and Analysis. Retrieved from

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A Comparative Guide to the Plasma Stability of Fmoc-PEG8-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, including Antibody-Drug Conjugates (ADCs). The linker's primary role is to connect the payload to the targeting moiety, and its stability in systemic circulation is paramount to ensure the therapeutic agent reaches its target before premature cleavage, which could lead to off-target toxicity and reduced efficacy. This guide provides an in-depth assessment of the plasma stability of the Fmoc-PEG8-alcohol linker, comparing its performance with other commonly used linker technologies, supported by established scientific principles and experimental methodologies.

Understanding the Molecular Stability of Fmoc-PEG8-Alcohol

The stability of the Fmoc-PEG8-alcohol linker in a complex biological matrix like plasma is best understood by examining its constituent parts: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, the polyethylene glycol (PEG) spacer, and the terminal alcohol.

  • The Fmoc Group: The Fmoc protecting group is notoriously labile to basic conditions, typically removed with amines like piperidine during synthesis. However, under the physiological pH of human plasma (~7.4), the Fmoc group is exceptionally stable and not susceptible to cleavage.

  • The PEG Spacer: Polyethylene glycol is widely utilized in pharmaceuticals to enhance the solubility, stability, and pharmacokinetic properties of molecules. The backbone of the PEG spacer consists of repeating ethylene oxide units connected by ether bonds. These ether linkages are chemically robust and are not readily hydrolyzed or enzymatically cleaved in plasma. The general biological inertness of PEG is a key reason for its widespread use in drug delivery, as it helps to shield the conjugated molecule from enzymatic degradation.[1][]

  • The Terminal Alcohol: The primary alcohol at the terminus of the PEG chain is the most probable site for metabolic activity. In principle, primary alcohols can be oxidized to aldehydes and further to carboxylic acids by enzymes such as alcohol dehydrogenase (ADH).[3][4] However, ADH is predominantly an intracellular enzyme, with the highest concentrations found in the liver and stomach lining.[5] While measurable levels of ADH activity exist in the plasma of healthy individuals, they are generally low.[6][7][8] Significant activity is typically only observed in plasma as a result of liver damage.[6] Therefore, rapid oxidation of the terminal alcohol of a PEG linker in healthy plasma is considered unlikely.

Based on the stability of its components, the Fmoc-PEG8-alcohol linker is predicted to exhibit high stability in human plasma.

Experimental Framework for Assessing Plasma Stability

To empirically determine and compare linker stability, a standardized in vitro plasma stability assay is essential. This assay provides a reliable measure of a compound's persistence in a physiological matrix over time.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines the key steps to assess the stability of a linker, such as Fmoc-PEG8-alcohol, in human plasma.

Objective: To determine the rate of degradation of a test compound in plasma over a specified time course.

Materials:

  • Test compound (e.g., Fmoc-PEG8-alcohol)

  • Control compounds (a known stable compound and a known unstable compound)

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid plasma protein precipitation.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration reference.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing cold acetonitrile with an internal standard. This action stops the enzymatic reactions and precipitates the plasma proteins.

    • Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[9][10][11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression line.

Workflow Diagram

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (Test Compound in DMSO) spike Spike Stock into Plasma (Final Conc. ~1µM) prep_stock->spike warm_plasma Pre-warm Human Plasma to 37°C warm_plasma->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sampling quench Quench with Cold ACN + Internal Standard sampling->quench centrifuge Vortex & Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Quantify Parent Compound lcms->data calc Calculate Half-life (t½) data->calc G cluster_peg Fmoc-PEG8-Alcohol Linker cluster_thio Non-Cleavable Thioether Linker cluster_vc Cleavable Val-Cit Linker cluster_hyd Cleavable Hydrazone Linker peg Fmoc-NH-[CH₂CH₂O]₈-CH₂CH₂-OH (Ether Backbone) thio Antibody-S-Linker-Payload (Thioether Bond) vc ...-Val-Cit-PABC-... (Peptide Bond) hyd ...-C(=N-NH-)-... (Hydrazone Bond)

Caption: Representative structures of different linker classes.

Conclusion and Future Directions

The chemical architecture of the Fmoc-PEG8-alcohol linker, characterized by a stable Fmoc group at physiological pH and a robust PEG backbone, strongly suggests a high degree of stability in human plasma. The terminal alcohol presents a theoretical metabolic site, but the low activity of relevant enzymes in plasma makes rapid degradation improbable.

When compared to other linker technologies, the Fmoc-PEG8-alcohol linker aligns with the stability profile of non-cleavable linkers, which are known for their excellent circulatory persistence. This contrasts with some cleavable linkers that can exhibit variable stability depending on their structure and the biological environment.

For drug development professionals, the high predicted stability of PEG-based linkers like Fmoc-PEG8-alcohol makes them an attractive option for applications where maximizing the circulation time and minimizing premature payload release are critical for therapeutic success. Empirical validation through the standardized plasma stability assay described herein is a crucial step in confirming the suitability of any linker for a specific bioconjugate application.

References

  • Meier-Tackmann, D., Agarwal, D. P., & Goedde, H. W. (1984). Plasma alcohol dehydrogenase in normal and alcoholic individuals. Alcohol and Alcoholism, 19(1), 7–12.
  • Frantz, S. W., Beskitt, J. L., Giddens, L. D., & Tallant, M. J. (1993). Oxidation of polyethylene glycols by alcohol dehydrogenase. Drug Metabolism and Disposition, 21(4), 719–722.
  • Wikipedia contributors. (2024, February 5). Alcohol dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chrostek, L., Jelski, W., Szmitkowski, M., & Puchalski, Z. (2006). Activity of alcohol dehydrogenase isoenzymes and aldehyde dehydrogenase in sera of patients with hepatitis C. World Journal of Gastroenterology, 12(16), 2621–2624.
  • Pounder, D. J., & Davies, J. I. (1994). Ether: stability in preserved blood samples and a case of ether-assisted suicide.
  • Gorovits, B., Alley, S. C., Bilic, S., Booth, B., & Kaur, S. (2013). Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. Bioanalysis, 5(8), 917–928.
  • Flynn, G. C., & Zhang, Q. (2024). A modelling approach to compare ADC deconjugation and systemic elimination rates of individual drug-load species using native ADC LC-MS data from human plasma. Figshare. [Link]

  • Jelski, W., Orywal, K., Szmitkowski, M., & Chrostek, L. (2021). Activity of Total Alcohol Dehydrogenase, Alcohol Dehydrogenase Isoenzymes and Aldehyde Dehydrogenase in the Serum of Patients with Alcoholic Fatty Liver Disease. Journal of Clinical Medicine, 11(1), 77.
  • Jones, A. W. (2025). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. Biochemia Medica, 35(3), 030501.
  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2020). Plasma Polyethylene Glycol (PEG) Levels Reach Steady State Following Repeated Treatment with N8-GP (Turoctocog Alfa Pegol; Esperoct®). Clinical Pharmacokinetics, 59(6), 755–765.
  • Lee, J., Park, J., Lee, J. W., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 154.
  • Li, F., & Rago, B. (2016). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 130, 236–250.
  • D'Arienzo, C., Iavarone, F., Sannino, F., et al. (2024). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. International Journal of Molecular Sciences, 26(6), 3080.
  • Zhang, Q., Schenauer, M. R., McCarter, J. D., & Flynn, G. C. (2013). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 288(23), 16562–16570.
  • Rosen, M. S., & Spenger, J. (2021). PEGomics: A meta-study on factors affecting polyethylene glycol (PEG) levels in human blood. OPUS FAU. [Link]

  • Marchi, A. (2015). How can I oxidize a terminal PEG (MW:2000) hydroxyl group? ResearchGate. [Link]

  • Kekwick, R. A., & Mackay, M. E. (1943). Fractionation of human plasma with ether.
  • Semantic Scholar. (n.d.). Oxidation of polyethylene glycols by alcohol dehydrogenase. Retrieved from [Link]

  • Hoffmann, R., & Otvos, L. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Armstrong, J. K., Hempel, G., Koling, S., et al. (2020). Evaluation of Plasma Polyethylene Glycol (PEG) Levels in a Healthy Adult Population.
  • LibreTexts Chemistry. (2023). The Oxidation of Alcohols. Retrieved from [Link]

  • Clark, J. (2015). oxidation of alcohols. Chemguide. [Link]

  • Wikipedia contributors. (2024, January 29). Plasmalogen. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gaballa, S. A., Shimizu, T., & Ishida, T. (2023). Treatment-induced and pre-existing anti-PEG antibodies: Prevalence, clinical implications, and future perspectives. Journal of Pharmaceutical Sciences, 112(1), 1–13.

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The Great Debate in PROTAC Design: A Comparative Study of Fmoc-PEG8-alcohol and Non-PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are composed of three critical elements: a warhead that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1][2] While initially perceived as a mere spacer, the linker is now unequivocally recognized as a pivotal determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][4]

This guide provides an in-depth, objective comparison of two major classes of linkers: the flexible, hydrophilic polyethylene glycol (PEG) linkers, exemplified by Fmoc-PEG8-alcohol, and the more diverse category of non-PEG linkers, including alkyl chains and rigid cyclic structures. Through the lens of experimental data and established methodologies, we will explore the nuances of linker selection to empower researchers in the rational design of next-generation protein degraders.

The Dichotomy of Linker Design: Flexibility vs. Rigidity, Hydrophilicity vs. Lipophilicity

The choice between a PEG-based linker and a non-PEG alternative represents a fundamental decision in PROTAC design, with each option presenting a unique set of advantages and disadvantages that can dramatically shape the molecule's performance.

Fmoc-PEG8-alcohol , a commonly employed building block, provides a flexible and hydrophilic 8-unit polyethylene glycol chain.[5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for a modular and strategic approach to PROTAC synthesis.[6] The inherent properties of the PEG chain can significantly enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, a critical factor for achieving favorable pharmacokinetic profiles.[4][7] Furthermore, the conformational flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase.[3][8]

Conversely, non-PEG linkers encompass a broad spectrum of chemical structures, ranging from simple alkyl chains to more complex rigid architectures incorporating cyclic moieties like piperidine or piperazine.[4][9] Alkyl linkers, being more hydrophobic, can enhance passive diffusion across cell membranes.[7][] Rigid linkers, by pre-organizing the PROTAC into a bioactive conformation, can reduce the entropic penalty of binding and potentially lead to more potent and selective degradation.[3][4] However, this rigidity can also present a challenge in achieving the optimal geometry for ternary complex formation if not perfectly designed.[1]

The following diagram illustrates the central role of the linker in the PROTAC mechanism of action and the key properties influenced by its composition.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Properties Linker-Influenced Properties Warhead Warhead (POI Ligand) Linker Linker (e.g., Fmoc-PEG8-alcohol or Non-PEG) Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Stability Ternary Complex Stability Linker->Ternary_Stability PK Pharmacokinetics Linker->PK E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: The PROTAC mechanism of action and the pivotal role of the linker in modulating key physicochemical and biological properties.

Quantitative Comparison of PROTAC Performance: A Data-Driven Analysis

The ultimate measure of a PROTAC's success lies in its ability to effectively degrade the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative experimental data, illustrating the impact of linker composition on PROTAC performance.

Table 1: Impact of Linker Composition on In Vitro Degradation

PROTAC IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC ABRD4CRBNPEG4< 50> 90[11]
PROTAC BBRD4CRBNPEG8< 50> 90[12]
PROTAC CBRD4CRBNAlkyl C8~100~85[12]
PROTAC DSMARCA2VHLPiperidine-based15> 95[1]
PROTAC EBTKCRBNPEG55> 90[1]

Table 2: Influence of Linker Type on Physicochemical Properties and Cell Permeability

PROTAC IDLinker TypeAqueous Solubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Efflux RatioReference
PROTAC FPEG61501.27.0[12]
PROTAC GPEG102000.713.0[12]
PROTAC HAlkyl C10501.82.0[12]
PROTAC IPEG4-Phenyl1202.52.0[12]

These data highlight a crucial trade-off in linker design. While PEG linkers generally enhance aqueous solubility, they can negatively impact passive permeability. Conversely, more hydrophobic alkyl linkers may improve cell permeability but at the cost of reduced solubility. The incorporation of rigid structures like a phenyl ring within a PEG linker can sometimes strike a favorable balance.

Experimental Protocols: A Step-by-Step Guide for the Bench Scientist

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs, with a focus on comparing PEGylated and non-PEGylated linkers.

Protocol 1: Synthesis of a PROTAC using Fmoc-PEG8-alcohol

This protocol describes the synthesis of a PROTAC via amide bond formation, a common and robust method.

Synthesis_PEG Start Fmoc-PEG8-alcohol + POI-Ligand-COOH Step1 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Fmoc-PEG8-POI Ligand Step1->Intermediate1 Step2 Fmoc Deprotection (Piperidine in DMF) Intermediate1->Step2 Intermediate2 H2N-PEG8-POI Ligand Step2->Intermediate2 Step3 Amide Coupling (E3-Ligand-COOH, HATU, DIPEA, DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC (E3-Ligand-PEG8-POI Ligand) Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: Workflow for the synthesis of a PROTAC using an Fmoc-PEG8-alcohol linker.

Step-by-Step Methodology:

  • Amide Coupling (POI Ligand):

    • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.

    • Add Fmoc-PEG8-alcohol (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Fmoc-protected intermediate.

  • Fmoc Deprotection:

    • Dissolve the purified intermediate in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to yield the amine-functionalized intermediate, which can often be used in the next step without further purification.

  • Amide Coupling (E3 Ligase Ligand):

    • Follow the same procedure as in Step 1, using the amine-functionalized intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.0 eq).

  • Purification:

    • Purify the final PROTAC using reverse-phase high-performance liquid chromatography (HPLC).

    • Characterize the purified product by LC-MS and NMR.

Protocol 2: Synthesis of a PROTAC with a Piperidine-based Linker

This protocol outlines the synthesis of a PROTAC with a rigid, non-PEG linker.

Step-by-Step Methodology:

  • Functionalization of Piperidine Linker:

    • Start with a commercially available di-functionalized piperidine linker, for example, one with a protected amine and a carboxylic acid.

  • Sequential Amide Couplings:

    • Couple the carboxylic acid of the piperidine linker to the amine of the POI ligand using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Deprotect the amine on the piperidine linker.

    • Couple the newly exposed amine to the carboxylic acid of the E3 ligase ligand.

  • Purification and Characterization:

    • Purify and characterize the final PROTAC as described in Protocol 1.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental assay to determine the efficacy of a synthesized PROTAC.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a desired time course (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of the lysates and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the in vivo behavior of PROTACs with different linkers.[5][15]

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer the PROTAC to mice (e.g., via intravenous or oral routes) at a specified dose.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation and Sample Analysis:

    • Process the blood to obtain plasma.

    • Extract the PROTAC from the plasma and analyze its concentration using LC-MS/MS.

  • Pharmacokinetic Parameter Calculation:

    • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion: A Strategic Choice for Optimal PROTAC Performance

The selection of a linker is a critical, multifaceted decision in the design of a successful PROTAC. There is no one-size-fits-all solution; the optimal linker is intrinsically tied to the specific POI, the chosen E3 ligase, and the desired therapeutic application.

Fmoc-PEG8-alcohol and other PEG-based linkers offer a valuable starting point, particularly when dealing with hydrophobic warheads and E3 ligase ligands, due to their ability to enhance solubility. The flexibility of PEG chains can also be instrumental in facilitating the formation of a productive ternary complex.

However, researchers must be cognizant of the potential for reduced cell permeability and metabolic liabilities associated with PEG linkers. In such cases, the exploration of non-PEG linkers , including simple alkyl chains or more conformationally restricted cyclic systems, is warranted. While often more synthetically challenging, these linkers can lead to PROTACs with improved cell permeability and in vivo pharmacokinetic profiles.

Ultimately, a systematic and iterative approach to linker design, guided by robust in vitro and in vivo characterization, is essential for unlocking the full therapeutic potential of targeted protein degradation.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hem
  • Application Notes and Protocols for Cell Permeability Assays of PROTACs with Ether Linkers. Benchchem
  • Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. Benchchem
  • Alkyl vs.
  • Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers. Benchchem
  • Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker. MedchemExpress.com
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
  • A Comparative Guide to the Validation of PROTAC-Mediated Protein Degrad
  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. PubMed
  • A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. Benchchem
  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study | Request PDF.
  • Application Notes: Western Blot Analysis of PROTAC-Mediated Degrad
  • Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers. Benchchem
  • Linkers in PROTACs. Precise PEG
  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments.
  • A Comparative Guide to PEG-Based Linkers in PROTAC Design: Evaluating the Efficacy of PEG8 Scaffolds. Benchchem
  • Current strategies for the design of PROTAC linkers: a critical review. PMC
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry.
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  • Novel approaches for the r
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  • Overview of PROTAC Linkers: Types and Design. BOC Sciences
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  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science
  • Pharmacokinetic Studies of a Novel c‐Met Targeting PROTAC Drug Candidate Using UPLC‐MS/MS Quantific
  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic
  • Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. Benchchem
  • Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG1-CH2COOH. Benchchem
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Safety Operating Guide

Fmoc-PEG8-alcohol: Proper Disposal & Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat Fmoc-PEG8-alcohol as general trash. While Polyethylene Glycol (PEG) linkers are often viewed as benign, the Fluorenylmethyloxycarbonyl (Fmoc) protecting group transforms this reagent into a regulated organic waste stream. The presence of the Fmoc moiety introduces specific chemical reactivities—specifically base sensitivity—that dictate strict segregation protocols to prevent unintended reactions in waste containers.

This guide provides the definitive workflow for the safe handling, segregation, and disposal of Fmoc-PEG8-alcohol, ensuring scientific integrity and regulatory compliance.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the chemical behavior that drives the safety protocol. The Fmoc group is base-labile ; it is designed to cleave in the presence of secondary amines (e.g., piperidine).[1]

Critical Implication: Never dispose of Fmoc-PEG8-alcohol in the same waste container as high-concentration basic solutions (e.g., waste piperidine/DMF mixtures from peptide synthesis) without prior neutralization. Doing so can trigger uncontrolled deprotection, releasing dibenzofulvene and CO₂, potentially pressurizing the waste vessel.

Safety Data Summary (SDS)
ParameterSpecificationOperational Relevance
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming to transfer; sticky residue requires solvent rinse.
Hazard Class Irritant (Skin/Eye)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Base Sensitive DO NOT MIX with strong bases (pH > 10).
Solubility DMSO, DMF, DCM, MethanolDetermines the liquid waste stream (Halogenated vs. Non-Halogenated).
RCRA Status Not P-listed or U-listedClassified as Hazardous Chemical Waste due to organic toxicity/ignitability potential if solvated.

Waste Characterization & Segregation Logic

Proper disposal begins with characterizing the state of the waste. Use the following decision matrix to determine the correct waste stream.

Diagram 1: Waste Stream Decision Matrix

WasteDecisionTree Start Waste State: Fmoc-PEG8-alcohol IsSolid Is it a pure solid/residue? Start->IsSolid SolidWaste Solid Hazardous Waste (Label: Organic Solid, Toxic) IsSolid->SolidWaste Yes IsSolution Is it in solution? IsSolid->IsSolution No CheckSolvent Check Solvent Composition IsSolution->CheckSolvent HasHalo Contains Halogens? (DCM, Chloroform) CheckSolvent->HasHalo HaloWaste Halogenated Organic Waste (Label: Halogenated, Toxic) HasHalo->HaloWaste Yes (>1-2%) NonHaloWaste Non-Halogenated Organic Waste (DMSO, DMF, MeOH) HasHalo->NonHaloWaste No

Caption: Decision logic for segregating Fmoc-PEG8-alcohol based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired vials, weighing boats, contaminated paper towels, or sticky residue.

  • Containment: Place the solid material or contaminated debris into a dedicated wide-mouth HDPE jar or a heavy-duty clear hazardous waste bag (polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Solid Waste Contaminated with Fmoc-PEG8-alcohol".

    • Hazards: Check "Toxic" and "Irritant".

  • Sealing: Ensure the lid is screwed on tightly. Do not overfill (leave 10% headspace).

Scenario B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicability: Leftover reaction solutions, HPLC fractions, or washing solvents.

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in DMSO, DMF, Methanol, or Water

      
      Non-Halogenated Waste .
      
  • Compatibility Check (Crucial):

    • Before pouring, verify the waste container does not contain strong bases (e.g., Piperidine, DBU, Hydrazine).

    • Self-Validating Step: If unsure, measure the pH of the waste container using a dipstick. If pH > 10, use a separate container to avoid Fmoc cleavage and CO₂ evolution.

  • Transfer: Pour slowly using a funnel to prevent spills.

  • Rinsing: Triple rinse the empty reagent vial with a compatible solvent (e.g., Acetone or Methanol) and add the rinsate to the liquid waste container.

  • Vial Disposal: Once triple-rinsed and air-dried, the glass vial can often be treated as "Empty Glassware" or "Glass Waste" depending on local EHS rules (refer to 40 CFR 261.7 for "RCRA Empty" definition).

Spill Management (SWIMS Protocol)

In the event of a spill of Fmoc-PEG8-alcohol (often a viscous oil):

  • S top the leak: Upright the vial if safe to do so.

  • W arn others: Mark the area.

  • I solate the area: Close lab doors.

  • M onitor: Assess fumes (usually low volatility) and flammability.

  • S tay or Cleanup:

    • PPE: Wear double nitrile gloves and a lab coat.

    • Absorb: Use vermiculite, sand, or chemical absorbent pads. Note: Paper towels may smear the viscous PEG; granular absorbents work better.

    • Clean: Wipe the surface with Acetone or Ethanol to solubilize the sticky PEG residue.

    • Dispose: Place all cleanup materials into the Solid Hazardous Waste stream.

Operational Workflow Visualization

Diagram 2: Cradle-to-Grave Disposal Workflow

DisposalWorkflow Bench Benchtop Use (Synthesis/Conjugation) Residue Residual Reagent Bench->Residue Rinse Triple Rinse (Acetone/MeOH) Residue->Rinse Liquid/Vial SolidStream Solid Waste Stream (Wipes/Absorbents) Residue->SolidStream Spills/Solids LiquidStream Liquid Waste Stream (Segregate Halogenated) Rinse->LiquidStream Solvent GlassBin Glass Disposal (Defaced Label) Rinse->GlassBin Clean Vial Log Update Waste Log (EHS Compliance) LiquidStream->Log SolidStream->Log

Caption: Step-by-step workflow from experimental use to final regulatory logging.

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." 29 CFR 1910.1200. [Link]

  • Princeton University EHS. "Laboratory Waste Disposal Guide." Environmental Health and Safety. [Link]

Sources

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